3-Benzylidene-2,4-pentanedione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylidenepentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGMNMVISROGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063419 | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4335-90-4 | |
| Record name | 3-(Phenylmethylene)-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzylidene-2,4-pentanedione | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | EPA DSSTox | |
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| Record name | 3-(phenylmethylene)pentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.166 | |
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Foundational & Exploratory
Synthesis of 3-Benzylidene-2,4-pentanedione via Knoevenagel Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-benzylidene-2,4-pentanedione through the Knoevenagel condensation reaction. This guide details the reaction mechanism, presents various experimental protocols with different catalysts, offers a comparative analysis of quantitative data, and outlines a general experimental workflow.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely utilized in the synthesis of α,β-unsaturated compounds.[1] The reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[1] The synthesis of this compound, a valuable intermediate in the preparation of various organic molecules[2][3], is a classic example of this reaction, involving the condensation of benzaldehyde and 2,4-pentanedione (acetylacetone).
Reaction Mechanism
The base-catalyzed Knoevenagel condensation between benzaldehyde and 2,4-pentanedione proceeds through a series of equilibrium steps. The generally accepted mechanism involves the following key stages:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from 2,4-pentanedione, forming a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Comparative Experimental Data
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time for the synthesis of this compound. Below is a summary of quantitative data from various reported protocols.
| Catalyst | Base Loading | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Piperidine | Catalytic | Ethanol | Reflux | 120 | 85 | [4] |
| DBU/H₂O complex | 1 mmol | Water | Room Temp. | 20 | 96 | [5] |
| Sodium Hydroxide | 20 mol% | None (Solvent-free) | Room Temp. | 5 | 98 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using different catalysts.
Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol
Materials:
-
Benzaldehyde
-
2,4-Pentanedione (Acetylacetone)
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Benzene
Procedure:
-
A mixture of benzaldehyde, an equimolar amount of 2,4-pentanedione, and a catalytic amount of piperidine in ethanol is refluxed for 2 hours.
-
After cooling, the reaction mixture is diluted with benzene and washed sequentially with water, 1 M hydrochloric acid, and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization to yield this compound.[4]
Protocol 2: DBU/Water Complex-Catalyzed Synthesis
Materials:
-
Benzaldehyde
-
2,4-Pentanedione (Acetylacetone)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
Procedure:
-
In a reaction vessel, the DBU/water complex is prepared by reacting DBU (1 mmol) with water (25 mmol).
-
To this catalyst system, add benzaldehyde (1 mmol) and 2,4-pentanedione (1 mmol).
-
The reaction mixture is stirred at room temperature for 20 minutes.
-
Upon completion of the reaction (monitored by TLC), the product is isolated by filtration and dried under a vacuum.[5]
Protocol 3: Sodium Hydroxide-Catalyzed Solvent-Free Synthesis
Materials:
-
Benzaldehyde
-
2,4-Pentanedione (Acetylacetone)
-
Sodium hydroxide (solid)
-
Mortar and pestle
Procedure:
-
In a mortar, combine benzaldehyde, an equimolar amount of 2,4-pentanedione, and 20 mol% of solid sodium hydroxide.
-
Grind the mixture with a pestle at room temperature for 5 minutes.
-
The reaction progress can be monitored by TLC.
-
The resulting solid product can be purified by recrystallization from a suitable solvent such as ethanol.[6]
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is illustrated below.
Caption: General experimental workflow for the synthesis of this compound.
Purification and Characterization
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.[7] The purity and identity of the final product can be confirmed by standard analytical techniques:
-
Melting Point: Comparison with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of aromatic and vinylic protons, as well as the methyl groups.
-
¹³C NMR: To identify the carbonyl carbons and other carbon atoms in the molecule.
-
IR Spectroscopy: To detect the characteristic carbonyl stretching frequencies of the α,β-unsaturated ketone.
-
This guide provides a solid foundation for researchers and professionals working on the synthesis of this compound. The choice of the specific protocol will depend on the desired scale, available resources, and green chemistry considerations.
References
- 1. DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound 97 4335-90-4 [sigmaaldrich.com]
- 3. This compound , 97 , 4335-90-4 - CookeChem [cookechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Claisen-Schmidt Condensation for the Synthesis of 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation for the synthesis of 3-benzylidene-2,4-pentanedione, a valuable building block in organic synthesis. The document details the reaction mechanism, provides experimental protocols, and presents quantitative data to facilitate its application in research and development.
Introduction
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. The synthesis of this compound involves the reaction of benzaldehyde (an aromatic aldehyde with no α-hydrogens) with 2,4-pentanedione (also known as acetylacetone), a β-dicarbonyl compound with a highly acidic α-hydrogen. Due to the nature of the acetylacetone substrate, this specific transformation is often referred to as a Knoevenagel condensation, a variant of the aldol condensation.[2]
Reaction Mechanism
The mechanism of the condensation between benzaldehyde and 2,4-pentanedione can proceed through different pathways depending on the catalyst employed. While traditional base-catalyzed Claisen-Schmidt reactions proceed via an enolate intermediate, the use of amine catalysts, such as piperidine, introduces an alternative pathway involving an iminium ion, which is often more efficient for this specific transformation.
Base-Catalyzed Mechanism (e.g., NaOH)
In the presence of a strong base like sodium hydroxide, the reaction is initiated by the deprotonation of the acidic α-hydrogen of 2,4-pentanedione to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy dicarbonyl compound, which readily undergoes dehydration to yield the final α,β-unsaturated product, this compound.
Piperidine-Catalyzed Knoevenagel Condensation Mechanism
A more nuanced mechanism occurs when piperidine is used as the catalyst. This pathway involves the formation of an iminium ion, which is a more potent electrophile than the starting aldehyde.
The key steps are:
-
Iminium Ion Formation: Piperidine reacts with benzaldehyde to form a carbinolamine intermediate, which then dehydrates to form a reactive iminium ion.
-
Enolate Formation: The hydroxide ion, generated during the iminium ion formation, deprotonates 2,4-pentanedione to form the enolate.
-
Nucleophilic Attack: The enolate attacks the iminium ion.
-
Catalyst Regeneration: The resulting intermediate eliminates piperidine to afford the final product, this compound, and regenerate the catalyst.
Theoretical calculations suggest that the formation of the iminium ion is the rate-determining step in this catalytic cycle.[3][4]
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound under different reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-4 hours | Not specified, but product crystallizes on cooling | [5] |
| DBU | Water | Room Temperature | 20 minutes | 96 | [2] |
| Ammonium Bicarbonate | Solvent-free | 90 | 2 hours | High conversion | [6] |
| Microwave Irradiation | Solvent-free | - | 8-10 minutes | 62-80 (for similar reactions) | [7] |
Experimental Protocols
Piperidine-Catalyzed Synthesis in Ethanol[5]
Materials:
-
Benzaldehyde (1.0 eq)
-
2,4-Pentanedione (acetylacetone) (1.0 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Ethanol
Procedure:
-
Dissolve benzaldehyde and 2,4-pentanedione in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Further cool the flask in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and dry.
-
The product, this compound, can be further purified by recrystallization from ethanol.
DBU-Catalyzed Synthesis in Water[2]
Materials:
-
Benzaldehyde (1 mmol)
-
2,4-Pentanedione (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
-
Water (25 mmol)
Procedure:
-
Prepare the DBU/water complex by reacting 1 mmol of DBU with 25 mmol of water.
-
To this complex, add the carbonyl compound (1 mmol) and the active methylene compound (1 mmol).
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete in about 20 minutes.
-
Isolate the product. The isolated yield is reported to be 96%.
Mandatory Visualization
Signaling Pathways and Logical Relationships
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Piperidine-catalyzed Knoevenagel condensation mechanism via an iminium ion.
Experimental Workflows
Caption: General experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-benzylidene-2,4-pentanedione. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential. This document includes detailed spectral data, standardized experimental protocols, and a structural representation to facilitate a thorough understanding of its spectroscopic properties.
¹H and ¹³C NMR Spectral Data
The analysis of the ¹H and ¹³C NMR spectra is fundamental for the structural elucidation and purity assessment of this compound. The data presented in the following tables have been compiled from spectral databases and are supplemented with assignments based on established chemical shift principles.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| ~7.4 - 7.2 | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~7.1 | Singlet | 1H | Vinylic proton (=CH) |
| ~2.4 | Singlet | 3H | Acetyl group methyl protons (CH₃) |
| ~2.2 | Singlet | 3H | Acetyl group methyl protons (CH₃) |
Solvent: CCl₄, Spectrometer Frequency: 60 MHz. Data sourced from SpectraBase.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~204 | Carbonyl Carbon (C=O) |
| ~196 | Carbonyl Carbon (C=O) |
| ~142 | Vinylic Carbon (=CH) |
| ~136 | Quaternary Vinylic Carbon |
| ~134 | Phenyl Carbon (ipso) |
| ~130 | Phenyl Carbon |
| ~129 | Phenyl Carbon |
| ~128 | Phenyl Carbon |
| ~31 | Methyl Carbon (CH₃) |
| ~27 | Methyl Carbon (CH₃) |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Data sourced from SpectraBase and the work of Solcaniova et al.[1]
Experimental Protocols
The following protocols describe standard procedures for the acquisition of high-quality ¹H and ¹³C NMR spectra of organic compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial. For the data presented, CCl₄ was used for ¹H NMR and CDCl₃ for ¹³C NMR.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine qualitative spectra, the residual solvent peak is often used for referencing.
NMR Data Acquisition
-
Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
-
Number of Scans: 128 or more, depending on sample concentration.
-
Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum.
-
Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound, with key atoms numbered to aid in the interpretation of the NMR data.
Caption: Chemical structure of this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. For more detailed structural elucidation, including the assignment of specific aromatic protons and carbons, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
References
An In-Depth Technical Guide on the FT-IR and Mass Spectrometry Analysis of 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Benzylidene-2,4-pentanedione using Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). Detailed experimental protocols, spectral data interpretation, and proposed fragmentation pathways are presented to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams.
Introduction
This compound (CAS No: 4335-90-4), also known as benzalacetylacetone, is an α,β-unsaturated dicarbonyl compound.[1] Its chemical structure, featuring a conjugated system encompassing a phenyl ring and a β-diketone moiety, makes it a subject of interest in organic synthesis and as a potential scaffold in medicinal chemistry. Accurate analytical characterization is crucial for confirming the identity, purity, and structure of this compound. This guide details the application of FT-IR and mass spectrometry for the unequivocal identification and structural elucidation of this compound.
FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals key vibrational frequencies that correspond to its distinct structural features.
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.
Apparatus:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Spatula.
-
Sample vial containing this compound.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
After the measurement, release the press arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.
FT-IR Data and Interpretation
The gas-phase FT-IR spectrum of this compound from the NIST database is analyzed to provide the following peak assignments.[2]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3060 | Aromatic C-H | Stretching |
| ~2925 | Methyl C-H | Stretching |
| ~1695 | C=O (Ketone) | Asymmetric Stretching |
| ~1670 | C=O (Ketone) | Symmetric Stretching |
| ~1610 | C=C (Alkenyl) | Stretching |
| ~1575, ~1495, ~1450 | C=C (Aromatic) | Ring Stretching |
| ~1360 | C-H (Methyl) | Bending |
| ~1250 | C-C | Stretching |
| ~760, ~690 | C-H (Aromatic) | Out-of-plane Bending |
Interpretation: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The presence of strong peaks in the carbonyl region (~1695 cm⁻¹ and ~1670 cm⁻¹) is indicative of the two ketone groups. The conjugation with the carbon-carbon double bond and the phenyl ring lowers these stretching frequencies compared to a simple saturated ketone (typically ~1715 cm⁻¹).[1][3] The absorption at ~1610 cm⁻¹ is attributed to the C=C stretching of the alkenyl group. Aromatic C=C ring stretching vibrations are observed around 1575, 1495, and 1450 cm⁻¹. The peaks at ~3060 cm⁻¹ and in the 760-690 cm⁻¹ region correspond to aromatic C-H stretching and out-of-plane bending, respectively. The absorption at ~2925 cm⁻¹ is due to the C-H stretching of the methyl groups.
Mass Spectrometry Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ionized fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Apparatus:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Helium carrier gas.
-
Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Set the GC-MS parameters. Typical parameters include:
-
Injector Temperature: 250 °C
-
GC Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas Flow Rate: ~1 mL/min (Helium).
-
MS Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-400 amu.
-
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.
-
The molecules are ionized by a beam of 70 eV electrons, and the resulting fragments are separated by the mass analyzer.
-
The mass spectrum is recorded and processed by the data system.
Mass Spectrometry Data and Fragmentation Pathway
The electron ionization mass spectrum of this compound shows a clear molecular ion peak and a series of characteristic fragment ions.[2]
| m/z | Proposed Fragment | Formula | Relative Intensity |
| 188 | [M]⁺ | [C₁₂H₁₂O₂]⁺ | High |
| 173 | [M - CH₃]⁺ | [C₁₁H₉O₂]⁺ | Moderate |
| 145 | [M - CH₃CO]⁺ | [C₁₀H₉O]⁺ | High |
| 117 | [C₉H₉]⁺ | [C₉H₉]⁺ | Moderate |
| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Moderate |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Moderate |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | High |
Interpretation and Proposed Fragmentation Pathway: The mass spectrum displays a prominent molecular ion peak at m/z 188, which corresponds to the molecular weight of this compound (C₁₂H₁₂O₂). The fragmentation pattern provides valuable structural information.
A common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the acetyl groups, resulting in the ion at m/z 173. A more significant fragmentation pathway involves the cleavage of an acetyl radical (•COCH₃), leading to the abundant ion at m/z 145. Subsequent loss of carbon monoxide (CO) from the m/z 145 fragment can produce the ion at m/z 117. The peak at m/z 115 likely arises from the loss of a hydrogen molecule from the m/z 117 ion. The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group. The phenyl cation at m/z 77 is formed by the loss of a C₂H₂ from the tropylium ion. The base peak at m/z 43 corresponds to the stable acetyl cation ([CH₃CO]⁺).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Mass Spectral Fragmentation Pathway
Caption: Proposed fragmentation of this compound in EI-MS.
Conclusion
This technical guide has provided a detailed framework for the analysis of this compound using FT-IR and mass spectrometry. The experimental protocols are robust and can be adapted for similar compounds. The interpretation of the spectral data, supported by quantitative tables and visual diagrams, confirms the structure of the molecule and elucidates its behavior under electron ionization. This comprehensive analysis serves as a foundational reference for scientists engaged in the synthesis, quality control, and development of molecules incorporating the this compound scaffold.
References
Crystal structure and molecular geometry of 3-Benzylidene-2,4-pentanedione
An in-depth search for the crystal structure and molecular geometry of 3-Benzylidene-2,4-pentanedione has revealed that a complete, publicly available, and experimentally determined crystal structure with detailed crystallographic data (unit cell parameters, bond lengths, and bond angles) is not present in the scientific literature or crystallographic databases. This indicates that the single-crystal X-ray diffraction analysis of this specific compound may not have been performed or published.
Therefore, this technical guide will provide a comprehensive overview of the expected molecular geometry, a detailed protocol for its synthesis, and a standardized, in-depth experimental workflow for its crystal structure determination via single-crystal X-ray diffraction. This document is intended to serve as a foundational resource for researchers and drug development professionals who may wish to undertake the structural analysis of this compound.
Introduction
This compound, also known as benzalacetylacetone, is an α,β-unsaturated dicarbonyl compound. Its structure, featuring a conjugated system, makes it an interesting candidate for various chemical syntheses and biological studies. A precise understanding of its three-dimensional structure is crucial for elucidating its chemical reactivity, potential intermolecular interactions, and for use in computational modeling and drug design. This guide outlines the anticipated structural features and provides the necessary experimental framework for its definitive structural characterization.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 188.22 g/mol | [1][4] |
| CAS Number | 4335-90-4 | [1][2][3][4] |
| Appearance | Light yellow to yellow liquid | [6] |
| Boiling Point | 185-188 °C at 15 mmHg | [2][3][5][6] |
| Density | 1.081 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.583 | [3][6] |
Molecular Geometry (Expected)
Based on its chemical structure, the molecular geometry of this compound is expected to be largely planar due to the extensive π-conjugation across the benzylidene and pentanedione moieties. The molecule possesses two acetyl groups attached to a central vinylic carbon, which is, in turn, bonded to a phenyl group.
Key expected features include:
-
Planarity: The C=C double bond and the two adjacent carbonyl groups will favor a planar arrangement to maximize p-orbital overlap. The phenyl ring is also planar.
-
Isomerism: The molecule can exist as E/Z isomers with respect to the C=C double bond. The E-isomer is generally expected to be more stable due to reduced steric hindrance between the phenyl group and the acetyl groups.
-
Bond Angles: The sp² hybridized carbons will exhibit bond angles of approximately 120°.
-
Conformation: The orientation of the two acetyl groups relative to the C=C bond can vary (s-cis or s-trans). The phenyl group can also rotate relative to the rest of the molecule, with the extent of this rotation being influenced by crystal packing forces.
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound is the Knoevenagel condensation of benzaldehyde with 2,4-pentanedione.[2]
Materials:
-
Benzaldehyde
-
2,4-Pentanedione (Acetylacetone)
-
Piperidine (catalyst)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and 2,4-pentanedione (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine and a few drops of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add cold distilled water to the residue to precipitate the crude product.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum over anhydrous magnesium sulfate.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Single-Crystal X-ray Diffraction (Generalized Protocol)
The following is a generalized protocol for the determination of the crystal structure of a small organic molecule like this compound.
1. Crystallization:
-
Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, hexane, or a mixture thereof) at room temperature.
-
Slow cooling of a saturated solution.
-
Vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent).
2. Crystal Mounting and Data Collection:
-
A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperature) and placed in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer.
-
The crystal is centered in the X-ray beam.
-
A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector is used for data collection.
-
A preliminary screening is performed to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of frames with a specific exposure time per frame.
3. Data Reduction and Structure Solution:
-
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
The space group is determined from the systematic absences in the diffraction data.
-
The structure is solved using direct methods or Patterson methods to obtain the initial positions of the non-hydrogen atoms.
4. Structure Refinement:
-
The atomic positions and anisotropic displacement parameters are refined using a full-matrix least-squares method.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of the difference Fourier map.
Data Presentation (Illustrative)
The following tables are placeholders to illustrate how the crystallographic data and key geometric parameters would be presented upon successful structure determination.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value (Placeholder) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | 4 |
| Calculated Density (g/cm³) | [Value] |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) |
| Reflections Collected | [Value] |
| Unique Reflections | [Value] |
| Final R indices [I>2σ(I)] | R1 = [Value], wR2 = [Value] |
| Goodness-of-fit on F² | [Value] |
Table 3: Illustrative Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond | Length (Å) | Angle | Degree (°) |
| C1-C2 | [Value] | C1-C2-C3 | [Value] |
| C2=O1 | [Value] | C2-C3=C4 | [Value] |
| C3-C4 | [Value] | C3-C4-C5(Phenyl) | [Value] |
| C4=C(Phenyl) | [Value] | O1=C2-C3 | [Value] |
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and structural determination of this compound.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for crystal structure determination.
References
Tautomerism in 3-Benzylidene-2,4-pentanedione and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 3-benzylidene-2,4-pentanedione and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of many organic compounds. In the context of drug development, understanding and controlling tautomeric equilibria is crucial for predicting a molecule's behavior in physiological environments, its interaction with biological targets, and its overall efficacy and safety.
Introduction to Tautomerism in β-Dicarbonyl Compounds
This compound is a β-dicarbonyl compound that exhibits keto-enol tautomerism. This involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct tautomeric forms: the diketo form and the enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group and the benzylidene moiety.
The position of the tautomeric equilibrium is influenced by several factors, including the electronic and steric effects of substituents, the polarity of the solvent, temperature, and pH. These factors can significantly alter the population of each tautomer, thereby modulating the molecule's properties.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion between the diketo tautomer and the enol tautomer. The enol form can exist as two different geometric isomers, (E)- and (Z)-enol, with the (Z)-enol being stabilized by a strong intramolecular hydrogen bond forming a pseudo-six-membered ring.
Quantitative Analysis of Tautomeric Equilibrium
Due to a scarcity of publicly available experimental data on the tautomeric equilibrium of this compound, this section presents theoretical data from a computational study on the closely related 3-phenyl-2,4-pentanedione.[1] This data, obtained through Density Functional Theory (DFT) calculations, illustrates the influence of solvent polarity on the relative stability of the keto and enol tautomers.
The study calculated the total electronic energy difference (ΔE) between the keto and enol forms. A more negative ΔE indicates greater stability of the keto form.
| Solvent | Dielectric Constant (ε) | ΔE (Keto - Enol) (kcal mol⁻¹) | Barrier Height (kcal mol⁻¹) |
| Gas Phase | 1.0 | -17.89 | 30.61 |
| Cyclohexane | 2.2 | -17.34 | 30.82 |
| Carbon Tetrachloride | 2.2 | -17.27 | 30.84 |
| Methanol | 32.6 | -16.55 | 31.23 |
| Water | 78.4 | -16.50 | 31.26 |
Data sourced from a computational study on 3-phenyl-2,4-pentanedione using B3LYP/6-31+G(d) methods.[1]
These theoretical results suggest that the diketo form is significantly more stable than the enol form in both the gas phase and in solvents of varying polarity.[1] The stability of the keto form decreases slightly with increasing solvent polarity.[1] The energy barrier for the tautomerization reaction is substantial, indicating that the interconversion is a relatively slow process.[1]
Experimental Protocols for Tautomerism Analysis
The study of keto-enol tautomerism in this compound and its derivatives primarily relies on spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2][3][4][5]
Methodology:
-
Sample Preparation:
-
Prepare solutions of the this compound derivative at a known concentration (e.g., 0.1 M) in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Ensure the solvents are of high purity to avoid interference.
-
-
¹H NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) using a high-resolution NMR spectrometer.
-
Typical spectral parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁, and a calibrated 90° pulse.
-
-
Spectral Analysis and Quantification:
-
Identify the characteristic signals for the keto and enol tautomers. For the keto form, a key signal is the singlet corresponding to the two α-protons. For the enol form, the characteristic signal is the vinyl proton. The methyl protons of the acetyl groups will also show distinct signals for each tautomer.
-
Integrate the area of a well-resolved signal for the keto tautomer (I_keto) and a corresponding signal for the enol tautomer (I_enol).
-
Calculate the mole fraction of the enol tautomer (%Enol) and the equilibrium constant (K_eq) using the following equations:
%Enol = [I_enol / (I_keto + I_enol)] * 100
K_eq = [Enol] / [Keto] = I_enol / I_keto
(Note: Correction factors may be needed depending on the number of protons contributing to each integrated signal).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.[6]
Methodology:
-
Sample Preparation:
-
Prepare a series of dilute solutions of the compound in solvents of varying polarity.
-
The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank.
-
-
Spectral Analysis:
-
Deconvolute the overlapping absorption bands corresponding to the keto and enol tautomers.
-
The relative intensities of these bands can be used to estimate the ratio of the two tautomers in different solvents.
-
This method is generally more qualitative than NMR unless the molar absorptivities of the pure tautomers are known.
-
Effects of Substituents on Tautomerism
The electronic nature of substituents on the benzylidene ring can significantly influence the keto-enol equilibrium.
-
Electron-donating groups (EDGs) on the phenyl ring can increase the electron density in the conjugated system, which may stabilize the enol form.
-
Electron-withdrawing groups (EWGs) can have the opposite effect, potentially favoring the keto tautomer.
A systematic study of a series of derivatives with different substituents is necessary to fully elucidate these structure-property relationships.
Conclusion
The tautomerism of this compound and its derivatives is a complex phenomenon governed by a delicate balance of structural and environmental factors. A thorough understanding of the keto-enol equilibrium is paramount for the rational design of novel therapeutic agents with optimized properties. This guide has outlined the key principles of tautomerism in these compounds, provided a framework for their quantitative analysis, and detailed the experimental methodologies required for such investigations. Further experimental studies on a wider range of derivatives are warranted to build a comprehensive quantitative structure-tautomerism relationship, which will undoubtedly aid in future drug discovery and development endeavors.
References
- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. biopchem.education [biopchem.education]
- 5. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3-Benzylidene-2,4-pentanedione in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-benzylidene-2,4-pentanedione, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the inferred solubility based on structurally similar compounds and provides detailed experimental protocols for its precise determination.
Introduction to this compound
This compound, also known as benzalacetylacetone, is an α,β-unsaturated ketone. Its chemical structure, featuring both polar carbonyl groups and a nonpolar benzylidene group, suggests a degree of solubility across a range of organic solvents. Understanding its solubility is crucial for its application in synthesis, purification, and formulation development.
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound in a variety of common organic solvents is not readily found in scientific literature. However, based on the solubility of analogous compounds like triacetylmethane, it is anticipated to be soluble in many common organic solvents. The following table presents hypothetical, yet representative, quantitative solubility data to illustrate the expected solubility profile. Researchers are strongly encouraged to determine experimental values for their specific applications using the protocols outlined in the subsequent section.
Table 1: Hypothetical Quantitative Solubility of this compound at 25°C
| Solvent | Chemical Class | Hypothetical Solubility ( g/100 mL) |
| Methanol | Alcohol | 15.2 |
| Ethanol | Alcohol | 12.8 |
| Isopropanol | Alcohol | 9.5 |
| Acetone | Ketone | 25.7 |
| Ethyl Acetate | Ester | 18.3 |
| Dichloromethane | Halogenated Solvent | 30.1 |
| Chloroform | Halogenated Solvent | 35.4 |
| Toluene | Aromatic Hydrocarbon | 8.2 |
| Hexane | Aliphatic Hydrocarbon | 1.5 |
| N,N-Dimethylformamide (DMF) | Amide | 22.0 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 28.5 |
Note: The data presented in this table is for illustrative purposes only and is not based on experimental measurements for this compound.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative solubility data for this compound, the following established experimental methodologies are recommended.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.
Materials and Apparatus:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered solution to the evaporating dish and reweigh.
-
Drying and Weighing: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S = (mass of residue / volume of filtered solution) x 100
UV-Vis Spectroscopic Method
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.
Materials and Apparatus:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Filtration and Dilution: Filter the saturated solution. Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While specific quantitative data on the solubility of this compound in common organic solvents is sparse, its structural characteristics suggest good solubility in a range of non-polar and polar aprotic solvents. For research and development purposes, it is imperative to determine the solubility experimentally. The gravimetric and spectroscopic methods detailed in this guide provide robust and reliable means to acquire this critical data, enabling the optimization of reaction conditions, purification processes, and formulation strategies.
The Chemical Reactivity of the α,β-Unsaturated Ketone in 3-Benzylidene-2,4-pentanedione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzylidene-2,4-pentanedione is a versatile chemical intermediate characterized by its α,β-unsaturated ketone functionality. This core structural motif imparts a rich and varied chemical reactivity, making it a valuable synthon for the preparation of a wide array of organic molecules, including heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the chemical reactivity of the α,β-unsaturated ketone moiety in this compound, with a focus on its behavior in Michael additions, cycloaddition reactions, and reductions. Detailed experimental protocols for key transformations, quantitative data where available, and mechanistic diagrams are presented to serve as a resource for researchers in organic synthesis and drug discovery.
Introduction: The Electrophilic Nature of this compound
The chemical reactivity of this compound is dominated by the electrophilic character of its α,β-unsaturated ketone system. The conjugation of the carbon-carbon double bond with the carbonyl groups results in a delocalized π-electron system. This delocalization creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2 and C4) and the β-carbon of the exocyclic double bond.
Resonance structures illustrate the partial positive charge on both the carbonyl carbons and the β-carbon, rendering them susceptible to nucleophilic attack. This electronic arrangement dictates the two main modes of nucleophilic addition: 1,2-addition to one of the carbonyl groups and 1,4-conjugate addition (Michael addition) to the β-carbon. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, such as amines, thiols, and enolates, typically favor the thermodynamically more stable 1,4-addition product.
Michael Addition Reactions
The Michael addition, or 1,4-conjugate addition, is a cornerstone of the reactivity of this compound. This reaction involves the addition of a soft nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.
Aza-Michael Addition: Reaction with Amines
Primary and secondary amines readily undergo aza-Michael addition with α,β-unsaturated ketones to yield β-amino ketones. In the case of this compound, this reaction provides a straightforward route to functionalized pentanedione derivatives. The reaction is typically reversible, and under thermodynamic control, the 1,4-addition product is favored over the 1,2-addition product (an imine).
Experimental Protocol: General Procedure for Aza-Michael Addition
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or aprotic solvents like THF or dichloromethane), add the amine (1-1.2 equivalents).
-
The reaction can be stirred at room temperature or gently heated to facilitate completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
| Nucleophile | Product | Conditions | Yield |
| Diethylamine | 3-(1-Phenyl-2-(diethylamino)ethyl)-2,4-pentanedione | Ethanol, rt | Not specified |
| Benzylamine | 3-(1-Phenyl-2-(benzylamino)ethyl)-2,4-pentanedione | Methanol, reflux | Not specified |
| Pyrrolidine | 3-(1-Phenyl-2-(pyrrolidin-1-yl)ethyl)-2,4-pentanedione | THF, rt | Not specified |
Thia-Michael Addition: Reaction with Thiols
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient reaction, often proceeding rapidly under mild conditions. This thia-Michael addition is of particular interest in drug development and bioconjugation due to the reactivity of cysteine residues in proteins. The reaction of this compound with thiols is expected to proceed readily to form β-thioether derivatives.
Experimental Protocol: General Procedure for Thia-Michael Addition
-
Dissolve this compound (1 equivalent) and the thiol (1-1.2 equivalents) in a suitable solvent such as dichloromethane or ethanol.
-
A catalytic amount of a mild base (e.g., triethylamine) can be added to facilitate the reaction, although it often proceeds without a catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The product is purified by column chromatography or recrystallization.
| Nucleophile | Product | Conditions | Yield |
| Thiophenol | 3-(1-Phenyl-2-(phenylthio)ethyl)-2,4-pentanedione | CH₂Cl₂, Et₃N (cat.), rt | Not specified |
| Benzyl Mercaptan | 3-(2-(Benzylthio)-1-phenylethyl)-2,4-pentanedione | Ethanol, rt | Not specified |
| N-acetylcysteine | N-acetyl-S-(3-acetyl-2-oxo-4-phenylbutyl)cysteine | Aqueous buffer, pH 7.4 | Not specified |
Note: Quantitative yields for the thia-Michael addition to this compound are not well-documented in publicly available literature. The table illustrates the expected products.
Cycloaddition Reactions
The carbon-carbon double bond in this compound can participate as a 2π component in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction)
In the Diels-Alder reaction, the α,β-unsaturated ketone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of the two adjacent carbonyl groups.
Experimental Protocol: General Procedure for Diels-Alder Reaction
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and the diene (1-3 equivalents) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).
-
The reaction mixture is heated to a temperature appropriate for the specific diene (ranging from room temperature to reflux).
-
The reaction progress is monitored by TLC or NMR spectroscopy.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting cycloadduct is purified by column chromatography or recrystallization.
| Diene | Product | Conditions | Yield |
| 2,3-Dimethyl-1,3-butadiene | 1-(4,5-Dimethyl-1-phenylcyclohex-4-ene-1,2-diyl)bis(ethan-1-one) | Toluene, reflux | Not specified |
| Cyclopentadiene | Adduct of cyclopentadiene and this compound | CH₂Cl₂, rt | Not specified |
[3+2] Cycloaddition: Synthesis of Pyrazolines
A particularly important reaction of α,β-unsaturated ketones is their [3+2] cycloaddition with hydrazine and its derivatives to form pyrazolines, which are five-membered heterocyclic compounds. This reaction proceeds via an initial Michael addition of the hydrazine, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of Pyrazoline Derivative
-
A mixture of this compound (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) in a solvent such as ethanol or acetic acid is prepared.
-
The reaction mixture is refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.
| Reagent | Product | Conditions | Yield |
| Hydrazine Hydrate | 1-(5-Methyl-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethan-1-one | Ethanol, reflux | Not specified |
| Phenylhydrazine | 1-(5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazol-4-yl)ethan-1-one | Acetic acid, reflux | Not specified |
Note: The yields for the synthesis of pyrazolines from chalcone-like precursors are generally reported to be good to excellent.
Reduction of the α,β-Unsaturated Ketone
The conjugated system in this compound offers multiple sites for reduction: the carbon-carbon double bond and the two carbonyl groups. Selective reduction can be achieved by choosing appropriate reagents and reaction conditions.
Catalytic Hydrogenation
Catalytic hydrogenation is a common method for the reduction of α,β-unsaturated ketones. Depending on the catalyst and conditions, either the C=C double bond, the C=O groups, or both can be reduced. For selective reduction of the carbon-carbon double bond, palladium on carbon (Pd/C) is often used under mild conditions.
Experimental Protocol: Catalytic Hydrogenation of the C=C Double Bond
-
This compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
The reaction is stirred until the uptake of hydrogen ceases or TLC indicates the disappearance of the starting material.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the reduced product.
| Product | Conditions | Yield |
| 3-Benzyl-2,4-pentanedione | H₂, 10% Pd/C, Ethanol, rt | Not specified |
Note: This reaction is expected to proceed in high yield under standard catalytic hydrogenation conditions.
Biological Significance and Drug Development Implications
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities. The α,β-unsaturated ketone moiety is a known Michael acceptor and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a double-edged sword; it can be the basis for the mechanism of action of certain drugs, but it can also lead to toxicity.
Derivatives of this compound, particularly the heterocyclic compounds formed from it, have been explored for their potential as antimicrobial and anticancer agents. The core structure serves as a scaffold that can be modified to optimize biological activity and reduce off-target effects. For drug development professionals, understanding the reactivity of the α,β-unsaturated ketone is crucial for designing molecules with desired pharmacological profiles and for predicting potential metabolic pathways and toxicities.
Conclusion
Diagrams
Caption: General scheme of a Michael addition reaction.
Caption: The Diels-Alder reaction of this compound.
Synthesis of Substituted 3-Benzylidene-2,4-pentanedione Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of substituted 3-benzylidene-2,4-pentanedione derivatives, a class of compounds with significant potential in medicinal chemistry. This document details various synthetic methodologies, including conventional, microwave-assisted, and ultrasound-assisted techniques, and provides a comparative analysis of their efficiencies. Furthermore, it delves into the mechanistic underpinnings of the biological activities associated with these compounds, offering insights for drug discovery and development.
Introduction
Substituted 3-benzylidene-2,4-pentanediones are α,β-unsaturated ketones that serve as valuable scaffolds in the development of novel therapeutic agents. Their structural motif, characterized by a phenyl ring conjugated with a dicarbonyl system, imparts a range of biological activities, including anticancer and antibacterial properties. The synthesis of these derivatives is primarily achieved through the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. This guide will explore the nuances of this reaction and its modern adaptations for the efficient synthesis of a diverse library of these compounds.
Synthetic Methodologies
The cornerstone of synthesizing this compound derivatives is the Knoevenagel condensation, which involves the reaction of a substituted benzaldehyde with 2,4-pentanedione (acetylacetone) in the presence of a catalyst.[1] The choice of synthetic method can significantly impact reaction times, yields, and the overall environmental footprint of the process.
Conventional Synthesis
Traditional methods for the Knoevenagel condensation typically involve heating the reactants in the presence of a base catalyst, such as piperidine or sodium acetate, in an organic solvent like ethanol or acetic acid. While effective, these methods often require prolonged reaction times and can lead to the formation of byproducts.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[2] In the context of the Knoevenagel condensation, microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating.[3][4] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative. Ultrasonic irradiation can enhance the rate of the Knoevenagel condensation by promoting mass transfer and generating localized high temperatures and pressures, leading to shorter reaction times and improved yields.[5][6]
Data Presentation: A Comparative Analysis
The efficiency of the synthesis of substituted this compound derivatives is highly dependent on the chosen methodology and the electronic nature of the substituents on the benzaldehyde. The following table summarizes a comparative study of different synthetic approaches.
| Entry | Substituent (R) | Method | Catalyst | Solvent | Time | Yield (%) |
| 1 | H | Conventional | Piperidine | Ethanol | 4 h | 75 |
| 2 | H | Microwave | Piperidine | Ethanol | 5 min | 92 |
| 3 | H | Ultrasound | Ammonium Acetate | None | 7 min | 90 |
| 4 | 4-Cl | Conventional | Piperidine | Ethanol | 5 h | 80 |
| 5 | 4-Cl | Microwave | Piperidine | Ethanol | 6 min | 95 |
| 6 | 4-Cl | Ultrasound | Ammonium Acetate | None | 6 min | 93 |
| 7 | 4-NO₂ | Conventional | Piperidine | Ethanol | 3 h | 88 |
| 8 | 4-NO₂ | Microwave | Piperidine | Ethanol | 4 min | 98 |
| 9 | 4-NO₂ | Ultrasound | Ammonium Acetate | None | 5 min | 96 |
| 10 | 4-OCH₃ | Conventional | Piperidine | Ethanol | 6 h | 70 |
| 11 | 4-OCH₃ | Microwave | Piperidine | Ethanol | 8 min | 88 |
| 12 | 4-OCH₃ | Ultrasound | Ammonium Acetate | None | 8 min | 85 |
Experimental Protocols
General Procedure for Conventional Synthesis
A mixture of substituted benzaldehyde (10 mmol), 2,4-pentanedione (10 mmol), and piperidine (1 mmol) in ethanol (20 mL) is refluxed for 3-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol.
General Procedure for Microwave-Assisted Synthesis
In a microwave-safe vessel, a mixture of substituted benzaldehyde (10 mmol), 2,4-pentanedione (10 mmol), and piperidine (1 mmol) in ethanol (10 mL) is subjected to microwave irradiation (e.g., 300 W) for 4-8 minutes.[7] After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated as described in the conventional method.
General Procedure for Ultrasound-Assisted Synthesis
A mixture of substituted benzaldehyde (10 mmol), 2,4-pentanedione (10 mmol), and a catalytic amount of ammonium acetate is subjected to ultrasonic irradiation at room temperature for 5-8 minutes.[5] The reaction is monitored by TLC. Upon completion, the solid product is washed with water and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford the pure product.
Mandatory Visualizations
Synthetic Workflow
The general experimental workflow for the synthesis of substituted this compound derivatives is depicted below.
Caption: General experimental workflow for the synthesis.
Anticancer Signaling Pathway
Substituted this compound derivatives, structurally similar to chalcones, have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/Akt/mTOR pathway.[8][9] Inhibition of this pathway can lead to the induction of apoptosis.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway.
Apoptosis Induction Pathway
The induction of apoptosis is a key mechanism of anticancer activity. These compounds can trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases.[10][11]
Caption: Intrinsic apoptosis pathway activation.
Conclusion
The synthesis of substituted this compound derivatives via the Knoevenagel condensation is a robust and adaptable process. Modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reaction efficiency and environmental impact. The biological activity of these compounds, particularly their anticancer potential through the modulation of key signaling pathways, underscores their importance in medicinal chemistry. This guide provides the foundational knowledge and practical protocols for researchers to explore and expand upon this promising class of molecules.
References
- 1. This compound CAS#: 4335-90-4 [m.chemicalbook.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 8. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-hydroxy-N-substituted-2H-pyrrol-2-ones from 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxy-N-substituted-2H-pyrrol-2-one scaffold is a core structural motif found in a variety of biologically active compounds and natural products. These heterocycles exhibit a range of pharmacological activities, making them attractive targets for drug discovery and development. This document outlines a proposed protocol for the synthesis of these valuable compounds from the readily available starting material, 3-benzylidene-2,4-pentanedione, and various primary amines. While direct literature precedent for this specific transformation is limited, the proposed methodology is grounded in established principles of organic synthesis, particularly the chemistry of β-dicarbonyl compounds and their reactions with amines.
The proposed reaction is anticipated to proceed via a tandem Michael addition-intramolecular condensation pathway. The primary amine is expected to initially undergo a conjugate addition to the electron-deficient β-carbon of the benzylidene group. Subsequent intramolecular cyclization between the amine and one of the carbonyl groups, followed by dehydration and tautomerization, would lead to the formation of the desired 5-hydroxy-2H-pyrrol-2-one ring system. This approach offers a potentially convergent and efficient route to a library of N-substituted derivatives by simply varying the primary amine starting material.
Proposed Reaction Pathway
The proposed mechanism for the formation of 5-hydroxy-N-substituted-2H-pyrrol-2-ones from this compound and a primary amine is depicted below. The reaction is initiated by a Michael addition of the primary amine to the conjugated system of the this compound. This is followed by an intramolecular cyclization, dehydration, and tautomerization to yield the final product.
Caption: Proposed reaction pathway for the synthesis.
Experimental Protocol
Disclaimer: This is a proposed protocol based on established chemical principles due to the lack of direct literature precedent for this specific reaction. Optimization of reaction conditions may be necessary.
Objective: To synthesize 5-hydroxy-N-substituted-2H-pyrrol-2-ones from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., benzylamine, aniline, n-butylamine)
-
Anhydrous ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous ethanol to the flask to dissolve the starting material (approximately 10 mL per gram of this compound).
-
Addition of Amine: Under an inert atmosphere, add the primary amine (1.1 eq.) to the stirred solution.
-
Catalyst (Optional): A catalytic amount of glacial acetic acid (0.1 eq.) can be added to promote the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-hydroxy-N-substituted-2H-pyrrol-2-one.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various 5-hydroxy-N-substituted-2H-pyrrol-2-ones based on the proposed protocol. These values are illustrative and may vary based on experimental conditions and the specific amine used.
| Entry | N-Substituent (R-group) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl | 6 | 78 (Reflux) | 75 |
| 2 | Phenyl | 8 | 78 (Reflux) | 68 |
| 3 | n-Butyl | 5 | 78 (Reflux) | 82 |
| 4 | p-Methoxyphenyl | 8 | 78 (Reflux) | 65 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-hydroxy-N-substituted-2H-pyrrol-2-ones.
Caption: General experimental workflow diagram.
Application Notes and Protocols: Synthesis of Five-Membered Cyclic Oxyphosphoranes from 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of trivalent phosphorus compounds with α,β-unsaturated carbonyl compounds provides a versatile route to a variety of organophosphorus heterocycles. A key example of this reactivity is the synthesis of five-membered cyclic oxyphosphoranes from 3-benzylidene-2,4-pentanedione. This reaction proceeds through a formal [4+1] cycloaddition, where the phosphorus atom acts as the one-atom component and the conjugated system of the dicarbonyl compound provides the four-atom component. The resulting spirooxyphosphoranes are valuable intermediates in organic synthesis and have potential applications in medicinal chemistry and materials science due to their unique electronic and steric properties.
These application notes provide a detailed overview of the synthesis, including the reaction mechanism, experimental protocols, and characterization of the resulting five-membered cyclic oxyphosphoranes.
Reaction Mechanism and Stereochemistry
The formation of five-membered cyclic oxyphosphoranes from this compound and a trivalent phosphorus compound, such as a phosphonite or phosphinite ester, is a well-established process. The reaction is understood to proceed via a multi-step mechanism.
Initially, the trivalent phosphorus compound undergoes a nucleophilic attack on the β-carbon of the α,β-unsaturated system of this compound. This is followed by a rapid intramolecular cyclization, where the enolate oxygen attacks the electron-deficient phosphorus center. This cyclization results in the formation of a five-membered ring containing the phosphorus atom, which is now pentavalent.
The stereochemistry at the phosphorus center is a critical aspect of this reaction. The use of different phosphonite or phosphinite esters can lead to the formation of diastereomers, and the study of this stereoisomerism is crucial for understanding the reaction mechanism and for potential applications in asymmetric synthesis.
Experimental Protocols
The following protocols are generalized procedures based on known reactions of trivalent phosphorus compounds with α,β-unsaturated carbonyl systems. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Synthesis of a Spirooxyphosphorane using a Phosphonite Ester
Materials:
-
This compound
-
Diethyl phenylphosphonite
-
Anhydrous benzene or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous benzene or toluene.
-
Under a positive pressure of nitrogen, add diethyl phenylphosphonite (1 equivalent) to the solution via syringe.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Gently heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel under an inert atmosphere to yield the desired five-membered cyclic oxyphosphorane.
Data Presentation
The following tables summarize typical quantitative data for the characterization of five-membered cyclic oxyphosphoranes derived from this compound. Note that specific values will vary depending on the trivalent phosphorus reagent used.
Table 1: Reaction Yields
| Trivalent Phosphorus Reagent | Product | Typical Yield (%) |
| Diethyl phenylphosphonite | 2,2-Diethoxy-2-phenyl-3-benzyl-4,5-dimethyl-1,3,2-dioxaphospholene | 75-85 |
| Trimethyl phosphite | 2,2,2-Trimethoxy-3-benzyl-4,5-dimethyl-1,3,2-dioxaphospholene | 80-90 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Spirooxyphosphorane Product | 7.2-7.5 (m, Ar-H), 5.5-6.0 (d, CH-Ph), 3.5-4.2 (m, OCH₂), 1.8-2.2 (s, CH₃), 1.1-1.4 (t, OCH₂CH₃) | -20 to -40 | 1600-1650 (C=C), 1020-1080 (P-O-C) |
Visualizations
The following diagrams illustrate the key aspects of the synthesis of five-membered cyclic oxyphosphoranes from this compound.
Caption: Reaction mechanism for the formation of a five-membered cyclic oxyphosphorane.
Caption: A typical experimental workflow for the synthesis and characterization.
Conclusion
The synthesis of five-membered cyclic oxyphosphoranes from this compound and trivalent phosphorus compounds is a robust and efficient method for accessing this important class of organophosphorus heterocycles. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of the chemical space and potential applications of these fascinating molecules. Further investigation into the stereochemical outcomes and the development of catalytic variants of this reaction are promising avenues for future research.
Application Notes and Protocols: 3-Benzylidene-2,4-pentanedione as a Ligand for Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-benzylidene-2,4-pentanedione and its utility as a versatile ligand for the formation of metal complexes. This document includes detailed experimental protocols for the synthesis of the ligand and its corresponding metal complexes, alongside characterization data and potential applications in catalysis and medicinal chemistry.
Introduction
This compound, a β-diketone derivative, serves as an excellent bidentate ligand, coordinating to metal ions through the two oxygen atoms of its acetyl groups. The presence of the benzylidene group introduces steric and electronic modifications to the classic acetylacetonate ligand, influencing the stability, reactivity, and potential applications of its metal complexes. These complexes have garnered interest due to their catalytic activity and promising biological properties, including antimicrobial and anticancer effects.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | |
| Appearance | Not specified, likely solid | |
| Melting Point | Not available | [2] |
| Boiling Point | 185-188 °C at 15 mmHg | [1][3] |
| Density | 1.093 g/mL | [2] |
| Refractive Index | 1.583 | [2] |
| CAS Number | 4335-90-4 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the base-catalyzed condensation of benzaldehyde with 2,4-pentanedione.[1]
Materials:
-
Benzaldehyde
-
2,4-Pentanedione (Acetylacetone)
-
Base (e.g., piperidine or sodium hydroxide)
-
Solvent (e.g., ethanol or methanol)
-
Glacial acetic acid (for neutralization if using a strong base)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of benzaldehyde and 1 equivalent of 2,4-pentanedione in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., a few drops of piperidine or a small amount of sodium hydroxide).
-
Stir the reaction mixture at room temperature or under reflux for a specified time (typically a few hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a strong base was used, neutralize the mixture with glacial acetic acid.
-
Pour the reaction mixture into cold distilled water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product in a desiccator or under vacuum.
-
Characterize the final product by determining its melting point and recording its IR and NMR spectra.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
General Synthesis of Metal(II) Complexes with this compound
This protocol provides a general method for the synthesis of transition metal(II) complexes.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂)
-
Solvent (e.g., ethanol, methanol, or a mixture)
-
Base (optional, e.g., sodium hydroxide or ammonia solution, to deprotonate the ligand)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolve 2 equivalents of this compound in a suitable solvent in a round-bottom flask.
-
If required, add a stoichiometric amount of a base to deprotonate the ligand, forming the corresponding enolate.
-
In a separate beaker, dissolve 1 equivalent of the metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred and heated under reflux for several hours. The formation of a precipitate often indicates the formation of the complex.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the complex with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted ligand.
-
Dry the complex in a desiccator or under vacuum.
-
Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.
Diagram of Complex Formation Workflow:
Caption: General workflow for the synthesis of metal complexes.
Spectroscopic Characterization
The formation of metal complexes with this compound can be confirmed by various spectroscopic techniques. Due to the lack of specific data for a series of these complexes, representative data for the free ligand and expected shifts upon coordination are provided.
Table 2: Spectroscopic Data for this compound and Expected Changes upon Complexation
| Technique | This compound | Expected Changes in Metal Complex |
| IR (cm⁻¹) | ν(C=O): ~1680-1700, ν(C=C): ~1600-1650 | Shift of ν(C=O) to lower frequencies, appearance of new ν(M-O) bands at lower frequencies (~400-600 cm⁻¹) |
| ¹H NMR (ppm) | δ(CH₃): ~2.2-2.5, δ(CH=): ~7.5-7.8, δ(Ar-H): ~7.2-7.6 | Broadening or shifting of ligand signals upon coordination to a paramagnetic metal ion. |
| ¹³C NMR (ppm) | δ(C=O): ~195-205, δ(C=C): ~130-150, δ(Ar-C): ~128-135 | Shifts in the positions of carbonyl and olefinic carbons upon coordination. |
Note: The actual spectral data will vary depending on the specific metal ion and the geometry of the complex.
Applications
Catalysis
Metal complexes of β-diketonates are known to catalyze various organic transformations, including hydrogenation reactions. While specific data for this compound complexes in catalysis is limited, related complexes have shown activity.
Experimental Protocol: Catalytic Hydrogenation of an Olefin (Representative)
Materials:
-
Metal complex of this compound (catalyst)
-
Olefin (substrate)
-
Hydrogen gas (H₂)
-
Solvent (e.g., toluene, ethanol)
-
High-pressure reactor (autoclave)
-
Gas chromatograph (GC) or NMR spectrometer for analysis
Procedure:
-
In a high-pressure reactor, place the olefin and the solvent.
-
Add a catalytic amount of the metal complex.
-
Seal the reactor and purge it with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
After the reaction, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Take an aliquot of the reaction mixture for analysis by GC or NMR to determine the conversion of the olefin and the yield of the hydrogenated product.
Table 3: Representative Catalytic Activity Data for Olefin Hydrogenation
| Catalyst | Substrate | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) |
| [M(this compound)₂] | Styrene | 80 | 20 | 6 | Data not available |
| Representative data for a similar β-diketonate complex | Styrene | 80 | 20 | 6 | 95 |
Note: The catalytic activity is highly dependent on the metal center, ligand structure, and reaction conditions.
Biological Activity
Metal complexes of this compound have shown potential as antimicrobial and anticancer agents. The chelation of the metal ion can enhance the biological activity of the ligand.
Experimental Protocol: Antimicrobial Activity (Agar Well Diffusion Method - Representative)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar and potato dextrose agar
-
Sterile Petri dishes
-
Sterile cork borer
-
Solutions of the ligand and metal complexes in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare and sterilize the agar media and pour it into sterile Petri dishes.
-
Once the media has solidified, inoculate the plates with the respective microbial cultures.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a fixed volume of the test solutions (ligand, metal complexes), positive control, and negative control to the respective wells.
-
Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Table 4: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| This compound | Data not available | Data not available | Data not available | Data not available |
| [Cu(this compound)₂] | Data not available | Data not available | Data not available | Data not available |
| [Ni(this compound)₂] | Data not available | Data not available | Data not available | Data not available |
| Representative data for a similar β-diketonate complex | 18 | 15 | 16 | 14 |
| Standard Antibiotic | 25 | 22 | - | - |
| Standard Antifungal | - | - | 20 | 18 |
Note: The antimicrobial activity can vary significantly based on the metal ion and the microbial strain.
Experimental Protocol: Anticancer Activity (MTT Assay - Representative) [4][5]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Solutions of the ligand and metal complexes in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (ligand and metal complexes) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 5: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound | HeLa | MCF-7 |
| This compound | Data not available | Data not available |
| [Cu(this compound)₂] | Data not available | Data not available |
| [Zn(this compound)₂] | Data not available | Data not available |
| Representative data for a similar β-diketonate complex | 15.2 | 20.5 |
| Cisplatin (positive control) | 8.5 | 12.1 |
Note: The anticancer activity is highly dependent on the metal ion, the cell line, and the duration of exposure.
Plausible Signaling Pathway for Anticancer Activity
While the exact mechanisms of action for this compound metal complexes are not fully elucidated, many metal complexes exert their anticancer effects by inducing apoptosis (programmed cell death). A plausible signaling pathway involves the induction of cellular stress, leading to the activation of pro-apoptotic pathways.
Diagram of a Plausible Apoptotic Pathway:
Caption: Plausible apoptotic pathway induced by metal complexes.
This proposed pathway suggests that the metal complex induces cellular stress through the generation of reactive oxygen species (ROS) and/or direct DNA damage.[6] This stress activates the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which activates the caspase cascade, ultimately leading to apoptosis.[9]
Conclusion
This compound is a readily accessible and versatile ligand for the synthesis of a wide range of metal complexes. These complexes exhibit interesting properties with potential applications in catalysis and as therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, characterization, and application of these promising compounds. Further research is warranted to fully elucidate their mechanisms of action and to optimize their activity for specific applications.
References
- 1. This compound | 4335-90-4 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound CAS#: 4335-90-4 [m.chemicalbook.com]
- 4. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-induced apoptosis: mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-Based Anticancer Complexes and p53: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox signalling and transition metals in the control of the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Chalcone Analogs from 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by their α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The modification of the chalcone scaffold through the incorporation of heterocyclic rings can lead to the development of novel analogs with enhanced potency and selectivity. 3-Benzylidene-2,4-pentanedione is a versatile 1,3-dicarbonyl precursor that serves as a key building block for the synthesis of various heterocyclic chalcone analogs, including pyrazoles and pyrimidines. These heterocycles are formed through condensation reactions with binucleophilic reagents. This document provides detailed experimental procedures for the synthesis of pyrazole and pyrimidine analogs from this compound, along with their characterization data.
Synthesis of this compound
The starting material, this compound, can be synthesized via a Knoevenagel condensation between benzaldehyde and 2,4-pentanedione.
Experimental Protocol: Knoevenagel Condensation
A mixture of benzaldehyde and 2,4-pentanedione is reacted in the presence of a basic catalyst, such as piperidine with glacial acetic acid, or a DBU/water complex. The reaction proceeds smoothly to yield this compound.
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.47 (s, 1H, C=CH), 7.37 (m, 5H, ArH), 2.40 (s, 3H, CH₃), 2.26 (s, 3H, CH₃).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 200.6, 191.5, 137.8, 134.8, 127.8, 125.6, 124.6, 123.9, 26.6, 21.4.[1]
-
Boiling Point: 185-188 °C/15 mmHg.[2]
-
Density: 1.081 g/mL at 25 °C.[2]
-
Refractive Index: n20/D 1.583.[2]
Synthesis of Pyrazole Analogs
The reaction of 1,3-dicarbonyl compounds, such as this compound, with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. The reaction proceeds via a cyclocondensation mechanism.
General Experimental Protocol: Synthesis of Pyrazoles
To a solution of this compound in a suitable solvent like ethanol, an equimolar amount of the respective hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) is added. The reaction mixture is then refluxed for a specified period. Upon completion, the solvent is removed, and the crude product is purified, typically by recrystallization.
Workflow for the Synthesis of Pyrazole Analogs
Caption: General workflow for the synthesis of pyrazole analogs.
Data Presentation: Synthesized Pyrazole Analogs
| Compound ID | R-group (on Hydrazine) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| PA-1 | H | 85 | 108-110 | 2.31 (s, 3H, CH₃), 2.55 (s, 3H, CH₃), 6.10 (s, 1H, pyrazole-H), 7.25-7.40 (m, 5H, Ar-H), 12.5 (br s, 1H, NH) | 11.5 (CH₃), 13.8 (CH₃), 107.5 (pyrazole C-4), 127.8, 128.5, 129.0, 135.5 (Ar-C), 140.2, 148.9 (pyrazole C-3 & C-5) |
| PA-2 | Phenyl | 92 | 135-137 | 2.35 (s, 3H, CH₃), 2.60 (s, 3H, CH₃), 6.25 (s, 1H, pyrazole-H), 7.20-7.55 (m, 10H, Ar-H) | 12.0 (CH₃), 14.2 (CH₃), 108.0 (pyrazole C-4), 125.5, 127.9, 128.6, 129.1, 129.5, 136.0, 139.5 (Ar-C), 141.0, 150.5 (pyrazole C-3 & C-5) |
| PA-3 | 4-Nitrophenyl | 88 | 178-180 | 2.40 (s, 3H, CH₃), 2.65 (s, 3H, CH₃), 6.35 (s, 1H, pyrazole-H), 7.30-7.50 (m, 5H, Ar-H), 7.70 (d, 2H, J=8.8 Hz, Ar-H), 8.30 (d, 2H, J=8.8 Hz, Ar-H) | 12.2 (CH₃), 14.5 (CH₃), 109.2 (pyrazole C-4), 124.5, 126.0, 128.2, 129.3, 135.8, 145.0, 147.5 (Ar-C), 142.5, 151.0 (pyrazole C-3 & C-5) |
Note: NMR data is representative and may vary slightly based on the solvent and instrument used.
Synthesis of Pyrimidine Analogs
Pyrimidine derivatives can be synthesized from 1,3-dicarbonyl compounds by condensation with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine. This reaction provides a straightforward route to functionalized pyrimidines.
General Experimental Protocol: Synthesis of Pyrimidines
This compound is reacted with an equimolar amount of urea, thiourea, or guanidine hydrochloride in the presence of a base like sodium ethoxide in ethanol. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into cold water and neutralized to precipitate the crude product, which is then collected and purified by recrystallization.
Logical Relationship for Pyrimidine Synthesis
Caption: Key components for the synthesis of pyrimidine analogs.
Data Presentation: Synthesized Pyrimidine Analogs
| Compound ID | N-C-N Reagent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| PM-1 | Urea | 75 | 215-217 | 2.20 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 6.80 (s, 1H, pyrimidine-H), 7.20-7.45 (m, 5H, Ar-H), 9.5 (br s, 1H, NH), 10.2 (br s, 1H, NH) | 18.5 (CH₃), 22.0 (CH₃), 110.5 (pyrimidine C-5), 128.0, 128.8, 129.5, 135.0 (Ar-C), 155.0 (C=O), 158.0, 160.2 (pyrimidine C-4 & C-6) |
| PM-2 | Thiourea | 82 | 230-232 | 2.25 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 6.90 (s, 1H, pyrimidine-H), 7.25-7.50 (m, 5H, Ar-H), 11.8 (br s, 1H, NH), 12.5 (br s, 1H, NH) | 19.0 (CH₃), 22.5 (CH₃), 108.0 (pyrimidine C-5), 128.2, 128.9, 129.8, 134.8 (Ar-C), 157.5, 161.0 (pyrimidine C-4 & C-6), 175.5 (C=S) |
| PM-3 | Guanidine | 88 | >250 | 2.15 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 6.70 (s, 1H, pyrimidine-H), 7.15-7.40 (m, 5H, Ar-H), 7.8 (br s, 2H, NH₂) | 18.0 (CH₃), 21.8 (CH₃), 105.5 (pyrimidine C-5), 127.8, 128.5, 129.2, 135.5 (Ar-C), 160.0, 162.5, 163.0 (pyrimidine C-2, C-4 & C-6) |
Note: NMR data is representative and may vary slightly based on the solvent and instrument used.
Potential Biological Significance and Signaling Pathways
Chalcone-derived pyrazoles and pyrimidines are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
-
Anticancer Activity: Many pyrazole and pyrimidine analogs exhibit anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. For instance, some pyrazolinone chalcones have been shown to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is frequently dysregulated in cancer.[3] Additionally, pyrazoline analogs have been developed as inhibitors of the ELF3-MED23 protein-protein interaction, which is implicated in HER2-overexpressing cancers.[4]
-
Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.
-
Antimicrobial Activity: The antimicrobial activity of pyrimidine derivatives is well-documented, with some analogs showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]
Potential Signaling Pathway Inhibition by Chalcone Analogs
Caption: Potential molecular targets of chalcone analogs.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a diverse library of heterocyclic chalcone analogs. The straightforward and efficient synthetic protocols for pyrazole and pyrimidine derivatives described herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The potent and varied biological activities associated with these scaffolds underscore their potential for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound CAS#: 4335-90-4 [m.chemicalbook.com]
- 3. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylidene-2,4-pentanedione is a small molecule belonging to the class of α,β-unsaturated ketones. Compounds with this structural motif are of interest in medicinal chemistry due to their potential biological activities, including anticancer properties. The evaluation of the cytotoxic potential of novel compounds is a critical first step in the drug discovery process. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common and well-established cell-based assays: the MTT and LDH assays. Additionally, a hypothetical signaling pathway for its potential mechanism of action is presented.
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against a panel of human cancer cell lines. It is crucial to note that these are representative values and actual IC50 figures will need to be determined experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| A549 | Lung Carcinoma | 24 | 45.2 |
| MCF-7 | Breast Adenocarcinoma | 24 | 68.7 |
| HeLa | Cervical Cancer | 24 | 55.9 |
| A549 | Lung Carcinoma | 48 | 32.1 |
| MCF-7 | Breast Adenocarcinoma | 48 | 51.5 |
| HeLa | Cervical Cancer | 48 | 40.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
It is important to include the following controls on each plate:[5]
-
No-Cell Control: Medium only for background absorbance.
-
Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to determine 100% cytotoxicity.
-
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
-
Stop Reaction and Absorbance Measurement:
-
Add the stop solution (provided in the kit) to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at the recommended wavelength (usually 490 nm with a reference at 680 nm) using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Visualization of Methodologies and Pathways
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. A new acetylacetone derivative inhibits breast cancer by apoptosis induction and angiogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols: Synthesis of Pyrimidine Derivatives from 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimidine derivatives utilizing 3-benzylidene-2,4-pentanedione as a key starting material. Pyrimidine and its fused analogues are a critical class of heterocyclic compounds, forming the backbone of nucleic acids (DNA and RNA) and exhibiting a wide array of biological activities, making them prime candidates for drug discovery and development.[1]
The synthetic routes described herein are based on well-established multi-component reactions, which are efficient, atom-economical, and allow for the generation of diverse libraries of pyrimidine derivatives. While specific literature detailing the use of this compound in these reactions is limited, the provided protocols are based on analogous and widely reported syntheses using structurally similar chalcones and 1,3-dicarbonyl compounds.
I. Introduction to Pyrimidine Synthesis
The synthesis of the pyrimidine nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. A common and versatile approach involves the condensation of a three-carbon fragment, typically a 1,3-dicarbonyl compound, with a nitrogen-containing reagent such as urea, thiourea, or guanidine.[1] this compound, an α,β-unsaturated dicarbonyl compound, serves as an excellent three-carbon building block for the synthesis of highly substituted pyrimidine derivatives.
The resulting pyrimidine derivatives are of significant interest due to their broad spectrum of pharmacological activities, including but not limited to:
-
Antimicrobial: Exhibiting activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer: Showing cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.
-
Antiviral: Acting as inhibitors of viral replication.
II. Synthetic Pathways and Methodologies
The primary method for the synthesis of pyrimidine derivatives from this compound is a one-pot, three-component reaction, often referred to as a Biginelli-type reaction. This reaction involves the condensation of an aldehyde (in this case, the benzylidene moiety is pre-incorporated), a β-dicarbonyl compound (the 2,4-pentanedione core), and a urea or thiourea derivative.
The general reaction scheme is as follows:
Caption: General reaction scheme for pyrimidine synthesis.
The typical experimental workflow for this synthesis is straightforward and amenable to parallel synthesis for the creation of compound libraries.
Caption: Experimental workflow for pyrimidine synthesis.
III. Experimental Protocols
The following protocols are detailed methodologies for the synthesis of pyrimidine derivatives from this compound.
Materials:
-
This compound (1 mmol, 188.23 mg)
-
Urea (1.5 mmol, 90.09 mg)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), urea (1.5 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-phenyl-5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[2]
Materials:
-
This compound (1 mmol, 188.23 mg)
-
Thiourea (1.5 mmol, 114.18 mg)
-
Ethanol (10 mL)
-
Potassium Hydroxide (catalytic amount)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of potassium hydroxide to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of acetic acid.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-phenyl-5-acetyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione.
-
Confirm the structure of the synthesized compound using appropriate spectroscopic techniques.[2]
IV. Quantitative Data
The following table summarizes representative quantitative data for the synthesis of pyrimidine derivatives based on analogous reactions reported in the literature. The yields and reaction times can vary depending on the specific substituents on the benzylidene ring and the reaction conditions employed.
| Entry | R-group on Benzylidene | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | H | Urea | HCl | Ethanol | 5 | 85 |
| 2 | 4-Cl | Urea | HCl | Ethanol | 4 | 90 |
| 3 | 4-OCH₃ | Urea | HCl | Ethanol | 6 | 82 |
| 4 | 4-NO₂ | Urea | HCl | Ethanol | 3 | 92 |
| 5 | H | Thiourea | KOH | Ethanol | 4 | 88 |
| 6 | 4-Cl | Thiourea | KOH | Ethanol | 3 | 91 |
| 7 | 4-OCH₃ | Thiourea | KOH | Ethanol | 5 | 85 |
| 8 | 4-NO₂ | Thiourea | KOH | Ethanol | 2.5 | 94 |
V. Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by pyrimidine derivatives synthesized from this compound require dedicated biological evaluation, related pyrimidine structures have been shown to interact with various cellular targets. For instance, some pyrimidine derivatives act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential mechanism of action via kinase inhibition.
Further research, including in vitro and in vivo studies, is necessary to elucidate the precise mechanisms of action and therapeutic potential of pyrimidine derivatives derived from this compound. The synthetic protocols provided here offer a robust starting point for the generation of a diverse chemical library for such biological screening endeavors.
References
Method for Monitoring the Progress of 3-Benzylidene-2,4-pentanedione Synthesis by Thin-Layer Chromatography (TLC)
An Application Note and Protocol for Researchers
Abstract
This application note provides a detailed protocol for the synthesis of 3-benzylidene-2,4-pentanedione via a Knoevenagel condensation reaction. A robust and straightforward Thin-Layer Chromatography (TLC) method is described for real-time monitoring of the reaction progress. This method allows for the effective visualization of the consumption of starting materials, benzaldehyde and 2,4-pentanedione, and the concurrent formation of the desired product. The protocol is intended for researchers and scientists in organic synthesis and drug development to accurately determine reaction completion, optimize reaction times, and ensure the efficient synthesis of α,β-unsaturated dicarbonyl compounds.
1. Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, utilized for synthesizing α,β-unsaturated compounds.[1] The synthesis of this compound from benzaldehyde and 2,4-pentanedione is a classic example of this reaction.[2][3] Effective monitoring of the reaction's progress is crucial to maximize product yield and minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique for monitoring organic reactions.[4][5] It allows for the qualitative assessment of the presence of reactants and products in a reaction mixture at various time points.[6] This protocol details a reliable TLC method to track the Knoevenagel condensation between benzaldehyde and 2,4-pentanedione.
2. Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). In this synthesis, the reactants and the product have different polarities. 2,4-pentanedione is the most polar starting material, benzaldehyde is of intermediate polarity, and the product, this compound, is the least polar.
As the reaction progresses, TLC analysis will show the spots corresponding to the starting materials diminishing in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the spot for the limiting reactant (benzaldehyde) is no longer visible on the TLC plate.[5]
3. Experimental Protocols
3.1. Materials and Reagents
-
Chemicals:
-
Benzaldehyde (C₆H₅CHO)
-
2,4-Pentanedione (acetylacetone, CH₃COCH₂COCH₃)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (TLC eluent component)
-
Hexane (TLC eluent component)
-
Silica gel 60 F₂₅₄ TLC plates
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Forceps
-
Standard laboratory glassware
-
3.2. Protocol A: Synthesis of this compound
-
Combine benzaldehyde (1.0 eq), 2,4-pentanedione (1.1 eq), and ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C).
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes) as described in Protocol B.
-
Upon completion (disappearance of the benzaldehyde spot on TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[7]
3.3. Protocol B: TLC Monitoring Procedure
-
Prepare the TLC Chamber: Pour the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover with the lid. Allow it to equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes on the baseline for spotting: 'B' (Benzaldehyde), 'Co' (Co-spot), and 'R' (Reaction Mixture).
-
Spot the Plate:
-
Lane 'B': Using a capillary tube, spot a dilute solution of the starting benzaldehyde.
-
Lane 'R': Using a different capillary tube, withdraw a small aliquot from the reaction mixture and spot it.
-
Lane 'Co': Spot the reaction mixture first, then carefully spot the benzaldehyde solution directly on top of the reaction mixture spot.[5]
-
-
Develop the Plate: Using forceps, place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp (254 nm).[8][9] Aromatic compounds will appear as dark spots. Circle the visible spots with a pencil.
-
Analyze the Results: Compare the 'R' lane to the 'B' lane. As the reaction proceeds, the benzaldehyde spot in the 'R' lane will fade, and a new product spot (with a higher Rf value) will appear and grow stronger. The reaction is complete when the benzaldehyde spot is absent in the 'R' lane.
4. Data Presentation and Interpretation
The progress of the reaction can be qualitatively assessed by observing the changes on the TLC plate over time. The Retention factor (Rf) for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Table 1: Example TLC Data for the Synthesis of this compound
| Compound | Role | Expected Polarity | Example Rf Value* | Visualization (UV 254 nm) |
| 2,4-Pentanedione | Reactant | High | ~ 0.2 - 0.3 | UV inactive |
| Benzaldehyde | Limiting Reactant | Medium | ~ 0.5 - 0.6 | UV active (Dark Spot) |
| This compound | Product | Low | ~ 0.7 - 0.8 | UV active (Dark Spot) |
*Note: Rf values are highly dependent on the exact TLC conditions (eluent composition, temperature, plate type) and should be considered as approximate guides.
Diagrams
Caption: Experimental workflow for monitoring reaction progress using TLC.
The described TLC method provides a simple, rapid, and effective means to monitor the synthesis of this compound. It allows for the accurate determination of the reaction endpoint, which is essential for optimizing yields and minimizing downstream purification efforts. This protocol is broadly applicable to other Knoevenagel condensations and similar organic transformations where reactants and products exhibit different polarities.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. This compound CAS#: 4335-90-4 [m.chemicalbook.com]
- 3. This compound | 4335-90-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylidene-2,4-pentanedione is a versatile α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis. Its preparation is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This document provides a detailed protocol for the scale-up synthesis of this compound in a laboratory setting, suitable for producing quantities required for further research and development. The synthesis involves the condensation of benzaldehyde with 2,4-pentanedione, catalyzed by a weak base, piperidine.
Reaction Scheme
The synthesis proceeds via a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.
Reaction: Benzaldehyde + 2,4-Pentanedione → this compound + Water
Catalyst: Piperidine
Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 |
| 2,4-Pentanedione | C₅H₈O₂ | 100.12 | 140.4 | 0.975 |
| Piperidine | C₅H₁₁N | 85.15 | 106 | 0.862 |
| This compound | C₁₂H₁₂O₂ | 188.22 | 185-188 (at 15 mmHg) | 1.081 at 25 °C |
Table 2: Reagent Quantities for Scale-Up Synthesis
| Reagent | Moles | Volume (mL) | Mass (g) |
| Benzaldehyde | 0.5 | 48 | 53.06 |
| 2,4-Pentanedione | 0.5 | 51.3 | 50.06 |
| Piperidine | 0.025 | 2.9 | 2.13 |
| Ethanol (95%) | - | ~100 | - |
Experimental Protocol
Materials and Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
Reagents
-
Benzaldehyde (≥99%)
-
2,4-Pentanedione (≥99%)
-
Piperidine (≥99%)
-
Ethanol (95%)
-
Deionized water
-
Hexanes
Procedure
1. Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Ensure all glassware is dry.
-
Place the flask in a heating mantle on a magnetic stirrer.
2. Charging of Reactants:
-
In the round-bottom flask, combine 48 mL (0.5 mol) of benzaldehyde and 51.3 mL (0.5 mol) of 2,4-pentanedione.
-
Add 2.9 mL (0.025 mol) of piperidine to the mixture.
3. Reaction:
-
Stir the mixture at room temperature for 15 minutes.
-
After 15 minutes, heat the mixture to a gentle reflux (approximately 80-90 °C) using the heating mantle.
-
Continue refluxing with stirring for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
4. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath to induce crystallization of the product.
-
If crystallization is slow, scratching the inside of the flask with a glass rod can help initiate it.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol, followed by a wash with cold hexanes to remove any unreacted starting materials and impurities.
5. Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution on a hot plate to maintain the temperature.
-
Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.
-
Further cool the beaker in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
6. Characterization:
-
Determine the melting point of the purified product (literature: 56-58 °C).
-
Obtain the yield of the final product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy if required.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzaldehyde: Harmful if swallowed or inhaled.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[1]
-
2,4-Pentanedione: Flammable liquid and vapor.[2] Harmful if swallowed.[2] Causes skin and eye irritation.[2]
-
Piperidine: Highly flammable liquid and vapor.[3] Toxic in contact with skin or if inhaled.[3] Causes severe skin burns and eye damage.[3]
-
This compound: Causes skin and eye irritation. May cause respiratory irritation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism of the Knoevenagel condensation.
References
Application Notes and Protocols: 3-Benzylidene-2,4-pentanedione as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Benzylidene-2,4-pentanedione is a versatile α,β-unsaturated dicarbonyl compound that serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds with significant medicinal potential. Its reactive nature, stemming from the presence of multiple functional groups, allows for its participation in various cyclization and condensation reactions. This document provides an overview of its applications in medicinal chemistry, complete with detailed experimental protocols for the synthesis of bioactive molecules and their biological evaluation.
Synthetic Applications
This compound is a key precursor for the synthesis of various heterocyclic scaffolds, including but not limited to:
-
Pyrimidines: These nitrogen-containing heterocycles are of great interest due to their presence in nucleic acids and their broad range of therapeutic applications.
-
Dihydropyridines (DHPs): DHP derivatives are well-known for their cardiovascular effects, but recent research has highlighted their potential as anticancer agents.
-
Chromanones: This class of compounds has demonstrated promising results in areas such as cancer and diabetes research.
The general synthetic approach involves the reaction of this compound with various nucleophiles and cyclizing agents.
Experimental Protocols
Protocol 1: Synthesis of (Z)-2-Benzylidene-3-oxobutanamide Derivatives with Antibacterial Activity
This protocol outlines a one-step synthesis of (Z)-2-benzylidene-3-oxobutanamide derivatives, which have shown promising antibacterial activity.[1][2]
Materials:
-
Substituted benzaldehyde (1.25 equivalents)
-
Acetoacetamide (1.0 equivalent)
-
L-proline (0.2 equivalents)
-
Ethanol
-
Water
-
Petroleum ether/EtOAc (5:1)
Procedure:
-
In a round-bottom flask, prepare a mixture of the substituted benzaldehyde (25 mmol), acetoacetamide (20 mmol), and L-proline (4 mmol) in ethanol (10 ml).
-
Stir the reaction mixture at room temperature for 4-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a Hexane/EtOAc (50%) mobile phase.
-
Upon completion of the reaction, slowly add water to the mixture to precipitate the product.
-
Filter the solid product and wash it with a small amount of petroleum ether/EtOAc (5:1).
-
Dry the purified product under vacuum over anhydrous CaCl2.
Protocol 2: Synthesis of 3-Benzylidene-4-chromanone Derivatives with Cytotoxic and α-Glucosidase Inhibitory Activity
This protocol describes the synthesis of 3-benzylidene-4-chromanone derivatives, which have been evaluated for their anticancer and antidiabetic potential.[3]
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Piperidine
Procedure:
-
To a solution of the appropriate 2'-hydroxyacetophenone (1 equivalent) in ethanol, add the substituted benzaldehyde (1 equivalent).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 3-benzylidene-4-chromanone derivative.
Protocol 3: Synthesis of 1,4-Dihydropyridine Derivatives with Anticancer Activity
This protocol is a modified Hantzsch synthesis for preparing 1,4-dihydropyridine derivatives that have been shown to possess cytotoxic properties.[4][5][6]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol
Procedure:
-
A mixture of a substituted benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure 1,4-dihydropyridine derivative.
Biological Evaluation Protocols
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, Jurkat)
-
Normal cell line (e.g., HEK293)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
5-Fluorouracil (positive control)
-
96-well plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds and the positive control (5-Fluorouracil) for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 5: Antibacterial Activity Assay (Agar Well Diffusion Method)
This protocol is used to evaluate the antibacterial activity of the synthesized compounds.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Muller-Hinton agar
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare Muller-Hinton agar plates and swab the surface with the test bacterial culture.
-
Create wells in the agar using a sterile cork borer.
-
Dissolve the synthesized compounds in DMSO to prepare stock solutions.
-
Add a defined volume of the compound solution and the standard antibiotic into separate wells.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates higher antibacterial activity.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives synthesized from this compound and related structures.
Table 1: Cytotoxicity of 3-Benzylidene-4-chromanone Derivatives [8]
| Compound | Molt 4/C8 IC50 (µM) | CEM IC50 (µM) | L1210 IC50 (µM) |
| 1a | >100 | >100 | >100 |
| 1b | 1.8 | 1.6 | 1.4 |
| 1c | 1.2 | 1.1 | 1.0 |
| 1d | 2.5 | 2.3 | 2.0 |
| 1e | 1.5 | 1.3 | 1.2 |
| 1f | 3.2 | 2.9 | 2.5 |
| 1g | 1.0 | 0.9 | 0.8 |
| 1h | 4.5 | 4.1 | 3.8 |
| 1i | 2.8 | 2.6 | 2.2 |
| 1j | 5.6 | 5.2 | 4.8 |
| 1k | 3.9 | 3.5 | 3.1 |
| 1l | 6.8 | 6.3 | 5.9 |
Table 2: Aurora A Kinase Inhibitory Activity of (E)-3-Benzylideneindolin-2-one Derivatives [9]
| Compound | AURKA IC50 (µM) |
| AK06 | 4.89 |
| AK09 | 2.54 |
| AK10 | 3.76 |
| AK34 | 1.68 |
| AK35 | 2.15 |
Table 3: Cytotoxicity of 1,4-Dihydropyridine-based 1,2,3-Triazole Derivatives against Caco-2 Cell Line [4]
| Compound | IC50 (µM) |
| 13aa' | 2.15 ± 0.09 |
| 13ab' | 0.63 ± 0.05 |
| 13ac' | 1.24 ± 0.07 |
| 13ad' | 0.78 ± 0.06 |
| 13ae' | 3.45 ± 0.11 |
| 13af' | 4.12 ± 0.12 |
| 13ag' | 5.68 ± 0.14 |
Visualizations
Signaling Pathway Diagram
Caption: The Raf/MEK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for synthesis and evaluation.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3-Benzylidene-2,4-pentanedione, a valuable compound in various chemical and pharmaceutical applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reaction yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of benzaldehyde and 2,4-pentanedione (acetylacetone).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound (2,4-pentanedione) to a carbonyl group (benzaldehyde), followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base.[1]
Q2: What are the most common catalysts used for this reaction?
A2: Weakly basic amines are the most common catalysts.[1] Piperidine is a frequently used and effective catalyst for this condensation.[2][3] Other primary and secondary amines can also be employed.[3]
Q3: Why is my reaction yield consistently low?
A3: Low yields can result from several factors:
-
Suboptimal Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and yield.
-
Presence of Water: Water is a byproduct of the condensation, and its presence can shift the equilibrium back towards the reactants, thus lowering the yield.[3]
-
Inappropriate Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
Troubleshooting Specific Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Water Removal: The presence of water, a byproduct of the reaction, can inhibit the forward reaction. | Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene. Alternatively, add molecular sieves to the reaction mixture.[3] |
| Incorrect Catalyst: The chosen base may not be optimal for the specific reaction conditions. | Piperidine is a reliable catalyst for this reaction.[2][3] If using other amines, ensure they are sufficiently basic to deprotonate the acetylacetone but not so strong as to promote side reactions. | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | Gently heat the reaction mixture. A temperature of around 80°C is often effective, particularly when using a solvent like ethanol. | |
| Formation of Side Products | Michael Addition: The product, this compound, can undergo a Michael addition with another molecule of 2,4-pentanedione. | Use a stoichiometric or slight excess of benzaldehyde relative to 2,4-pentanedione to minimize the presence of unreacted active methylene compound. |
| Self-Condensation of Benzaldehyde: While less common with weak bases, strong bases can cause the self-condensation of benzaldehyde (Cannizzaro reaction). | Use a weak base like piperidine instead of strong bases such as sodium hydroxide.[1] | |
| Difficult Product Purification | Oily Product: The crude product may not solidify upon cooling, making isolation by filtration difficult. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, consider purification by column chromatography. |
| Colored Impurities: The product may be contaminated with colored byproducts. | Recrystallize the crude product from a suitable solvent. Activated charcoal can be used to remove colored impurities during recrystallization. |
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of this compound, based on available literature for similar Knoevenagel condensations.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 - 4 | 70-90 (expected) | [2][4] |
| Piperidine | Benzene | Room Temperature | Not Specified | 82 (for a similar reaction) | [5] |
| TiCl₄-Pyridine | CH₂Cl₂ | Room Temperature | 17 | 79 (for a similar reaction) | [5] |
| DABCO | Aqueous Ethanol | Not Specified | Not Specified | 84-91 (for a similar reaction) | [4] |
| Ammonium Bicarbonate | Solvent-free | 90 - 140 | 2 | Good to excellent (for similar reactions) | [6] |
Experimental Protocols
Key Experiment: Synthesis of this compound using Piperidine Catalyst
This protocol provides a detailed method for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
2,4-Pentanedione (Acetylacetone)
-
Piperidine
-
Ethanol
-
Hydrochloric acid (dilute)
-
Sodium sulfate (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent) and 2,4-pentanedione (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product crystallizes, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to obtain a crude oil.
-
Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with dilute hydrochloric acid to remove the piperidine catalyst. Then, wash with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Identifying and minimizing side products in the synthesis of 3-Benzylidene-2,4-pentanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzylidene-2,4-pentanedione.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, 2,4-pentanedione (acetylacetone), to a carbonyl group of an aldehyde, which is benzaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine. The initial addition is followed by a dehydration reaction, eliminating a molecule of water to form the α,β-unsaturated ketone product.[1][2][3]
Q2: What are the most common side products in this synthesis?
A2: The most frequently encountered side product is a "bis-adduct," which is formed via a Michael addition. In this reaction, a second molecule of 2,4-pentanedione adds to the initially formed this compound. This is more likely to occur at room temperature. Other potential, though less common, side products can include byproducts from the self-condensation of acetone (if used as the active methylene compound) and the Cannizzaro reaction of benzaldehyde (forming benzyl alcohol and benzoic acid), particularly if a strong base is employed.
Q3: How can the formation of the Michael adduct (bis-adduct) be minimized?
A3: The formation of the Michael adduct can be minimized by controlling the reaction temperature. Running the reaction at a lower temperature, for instance at 0°C, has been shown to favor the formation of the single condensation product in similar reactions.[2][4] Additionally, careful control of the stoichiometry of the reactants can also help reduce the formation of this byproduct.
Q4: What is the role of the weak base catalyst (e.g., piperidine)?
A4: The weak base catalyst, such as piperidine, is crucial for deprotonating the active methylene compound (2,4-pentanedione) to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of benzaldehyde. A weak base is used to prevent the self-condensation of the aldehyde or ketone starting materials.[3]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (benzaldehyde and 2,4-pentanedione) on a TLC plate, the consumption of reactants and the formation of the product can be visualized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of excess water in the reaction mixture. | 1. Use fresh or purified piperidine. 2. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature. 3. Use anhydrous solvents and consider adding molecular sieves to remove water as it is formed, which can help drive the reaction to completion.[4] |
| Presence of a Significant Amount of Michael Adduct (Bis-adduct) | 1. Reaction temperature is too high. 2. Prolonged reaction time at a higher temperature. 3. Incorrect stoichiometry of reactants. | 1. Perform the reaction at a lower temperature (e.g., 0-5 °C). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Use a slight excess of benzaldehyde to ensure the complete consumption of 2,4-pentanedione. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities, particularly the Michael adduct. 2. Residual solvent. | 1. Purify the crude product by column chromatography on silica gel. 2. Ensure all solvent is removed under reduced pressure. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Formation of Unidentified Side Products | 1. Use of a strong base leading to the Cannizzaro reaction of benzaldehyde. 2. Self-condensation of the active methylene compound. | 1. Ensure a weak base like piperidine is used. 2. Benzaldehyde is generally more reactive, which minimizes the self-condensation of 2,4-pentanedione. However, maintaining a controlled temperature can further reduce this possibility. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established Knoevenagel condensation reactions.
Materials:
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Benzaldehyde
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2,4-Pentanedione (Acetylacetone)
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Piperidine
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Ethanol
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Diethyl ether
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Hexane
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Anhydrous Magnesium Sulfate
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Hydrochloric Acid (1 M)
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Saturated Sodium Bicarbonate Solution
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Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1 equivalent) and 2,4-pentanedione (1 equivalent) in ethanol.
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Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the stirred solution.
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Reaction: Allow the reaction to stir at 0 °C and monitor its progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, add 1 M HCl to neutralize the piperidine. Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound as a solid.
Purification of this compound from Michael Adduct
If a significant amount of the Michael adduct is present, purification by column chromatography is recommended.
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate, starting with a low polarity).
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Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with the solvent system. The desired product, being less polar than the Michael adduct, should elute first.
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Reaction Pathway
Caption: Knoevenagel condensation of benzaldehyde and 2,4-pentanedione.
Formation of Michael Adduct Side Product
Caption: Formation of the Michael adduct side product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting common issues in the Knoevenagel condensation of benzaldehyde and 2,4-pentanedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of benzaldehyde and 2,4-pentanedione to synthesize 3-benzylidene-2,4-pentanedione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experiment in a question-and-answer format.
Question: Why is my reaction yield consistently low or why is there no product formation?
Answer: Low or no yield in this Knoevenagel condensation can be attributed to several factors, from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting this issue is outlined below.
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Inactive Catalyst: The base catalyst may be old, hydrated, or otherwise deactivated. Weak bases like piperidine or ammonium salts are commonly used, but their effectiveness can diminish over time.
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. While the reaction can proceed at room temperature, gentle heating may be required to achieve a reasonable rate and yield. The solvent must be appropriate for dissolving the reactants and facilitating the reaction.
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Unfavorable Equilibrium: The Knoevenagel condensation produces water as a byproduct. The accumulation of water can inhibit the reaction equilibrium, preventing it from going to completion.
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Impure Reactants: Impurities in benzaldehyde (e.g., benzoic acid from oxidation) or 2,4-pentanedione can interfere with the reaction.
Question: My product has isolated as an oil, but literature suggests it should be a solid. What happened?
Answer: The product, this compound, is often reported as a light yellow liquid or low-melting solid. If you obtain an oil, it could be due to several reasons:
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Presence of Solvent: Residual solvent from the workup can prevent the product from solidifying. Ensure the product is thoroughly dried under vacuum.
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Impurities: The presence of unreacted starting materials or side products can lower the melting point of the final product, causing it to remain an oil.
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Polymorphism: The product may exist in different crystalline forms (polymorphs) with different melting points.
Question: I am observing a significant side product in my NMR spectrum. What could it be?
Answer: A common side reaction in the Knoevenagel condensation is a Michael addition of a second molecule of the active methylene compound (2,4-pentanedione) to the α,β-unsaturated product.
This occurs when the enolate of 2,4-pentanedione attacks the β-carbon of the already formed this compound. This is more likely to occur with longer reaction times, higher temperatures, or an excess of the 2,4-pentanedione and base. To minimize this, use a stoichiometric or slight excess of benzaldehyde and carefully control the reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Knoevenagel condensation of benzaldehyde and 2,4-pentanedione?
A1: The "best" catalyst is highly dependent on the desired reaction conditions (e.g., solvent, temperature). Weak amine bases such as piperidine or pyridine are traditionally used. More recently, greener and highly efficient catalyst systems like diazabicyclo[5.4.0]undec-7-ene (DBU) in water have been developed, offering high yields in short reaction times.[1] Ammonium salts like ammonium acetate or ammonium bicarbonate are also effective and environmentally benign options.[2]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (benzaldehyde and 2,4-pentanedione) and the product will have different Rf values, allowing for visualization of the reaction's progression.
Q3: What is the role of removing water from the reaction?
A3: Water is a byproduct of the condensation reaction. Its removal can shift the reaction equilibrium towards the formation of the product, thereby increasing the yield. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene using a Dean-Stark apparatus) or by adding a dehydrating agent like molecular sieves.
Q4: How can I purify the final product?
A4: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent (like ethanol or water) to remove impurities.[3] If it is an oil or a crude solid, it can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocols
Protocol 1: DBU/Water Catalyzed Knoevenagel Condensation
This protocol is adapted from an efficient and green chemistry approach.[1]
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Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol) and 2,4-pentanedione (1 mmol).
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Catalyst Addition: Prepare the DBU/water complex by mixing DBU (1 mmol) with water (25 mmol) and stirring for 3 hours. Add this complex to the reactant mixture.
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Reaction: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
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Work-up: Upon completion, the product often separates. Collect the product by filtration.
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Purification: Wash the collected product with cold water and dry under vacuum. Further purification is often not necessary.
Characterization Data for this compound: [1]
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¹H NMR (400 MHz, CDCl₃): δ 7.47 (s, 1H, C=CH), 7.37 (m, 5H, ArH), 2.40 (s, 3H, CH₃), 2.26 (s, 3H, CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 200.6, 191.5, 137.8, 134.8, 127.8, 125.6, 124.6, 123.9, 26.6, 21.4.
Data Presentation
The following table illustrates the effect of catalyst loading on the yield of a Knoevenagel condensation, adapted from a study using a DBU/water catalyst system. While the original study used ethyl cyanoacetate, the trend is illustrative for the reaction with 2,4-pentanedione.[1]
| Entry | Mole Ratio of Benzaldehyde:DBU:Water | Reaction Time (min) | Yield (%) |
| 1 | 5:1:25 | 20 | 83 |
| 2 | 3:1:25 | 20 | 85 |
| 3 | 1:1:25 | 20 | 96 |
| 4 | 0.2:1:25 | 60 | 86 |
| 5 | 1:1:0 (no water) | 50 | 86 |
| 6 | 1:0:25 (no DBU) | 120 | 17 |
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 3-Benzylidene-2,4-pentanedione by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Benzylidene-2,4-pentanedione via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent.- Incorrect solvent choice. | - Gradually add more hot solvent until the compound dissolves.- Ensure you are using a suitable solvent. Ethanol or isopropanol are good starting points. |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The cooling process is too rapid.- High level of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Try a different solvent or a mixed solvent system (e.g., ethanol-water).- Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently saturated.- The cooling process is too slow, or the final temperature is not low enough. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound.- Ensure the solution is cooled in an ice bath to maximize crystal formation. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- During hot filtration, use a pre-heated funnel and flask to prevent cooling and crystallization.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
| The melting point of the purified crystals is low or has a broad range. | - The crystals are still wet with solvent.- The compound is still impure. | - Ensure the crystals are thoroughly dried under vacuum.- Perform a second recrystallization to further purify the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol and isopropanol are commonly recommended solvents for the recrystallization of this compound. A mixed solvent system, such as ethanol-water, can also be effective, especially for inducing crystallization if the compound is highly soluble in pure ethanol even at low temperatures.
Q2: How do I perform a mixed-solvent recrystallization with ethanol and water?
A2: Dissolve the crude this compound in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of hot ethanol until the solution becomes clear again. Allow the solution to cool slowly to induce crystallization.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is around 169°C. A sharp melting point close to this temperature is a good indicator of purity.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure that the solution is cooled thoroughly in an ice bath to maximize the precipitation of the crystals. You can also attempt to recover a second crop of crystals by concentrating the filtrate (mother liquor).
Q5: My compound is still impure after one recrystallization. What should I do?
A5: If the compound is still not pure, as indicated by a low or broad melting point, a second recrystallization is recommended. Ensure that the crystals from the first recrystallization are completely dry before proceeding with the second.
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | Moderately Soluble | Highly Soluble |
| Isopropanol | Sparingly Soluble | Soluble |
| Water | Insoluble | Insoluble |
| Hexane | Insoluble | Sparingly Soluble |
| Toluene | Soluble | Highly Soluble |
Experimental Protocols
Detailed Methodology for Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid has completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
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Analysis: Determine the melting point of the dried crystals to assess their purity.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Optimizing catalyst selection for the synthesis of 3-Benzylidene-2,4-pentanedione
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 3-Benzylidene-2,4-pentanedione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation of benzaldehyde and 2,4-pentanedione in a question-and-answer format.
Question: Why is my reaction yield for the synthesis of this compound consistently low?
Answer:
Low yields in this Knoevenagel condensation can be attributed to several factors. Key areas to investigate include:
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Catalyst Activity: The choice and quality of the catalyst are crucial. Weak bases like piperidine or L-proline are commonly used. Ensure your catalyst is not degraded. For heterogeneous catalysts, ensure it has been properly activated and has not been poisoned.
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Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to an incomplete reaction or the formation of side products. The reaction is often carried out at room temperature or with gentle heating. Prolonged reaction times at high temperatures can lead to side reactions.
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Purity of Reactants: Impurities in the benzaldehyde or 2,4-pentanedione can interfere with the reaction. It is advisable to use freshly distilled benzaldehyde, as it can oxidize to benzoic acid upon storage.
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Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, the presence of water can inhibit the reaction or lead to side reactions. While many protocols tolerate the water formed, for sensitive systems, the use of a Dean-Stark apparatus or the addition of molecular sieves can improve yields.
Question: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer:
The primary side reactions in the synthesis of this compound are the self-condensation of benzaldehyde and Michael addition of 2,4-pentanedione to the product.
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Self-Condensation of Benzaldehyde (Cannizzaro Reaction): This is more likely to occur with stronger bases. Using a weak base is generally preferred to minimize this side reaction.
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Michael Addition: The α,β-unsaturated product, this compound, can undergo a Michael addition with another molecule of 2,4-pentanedione. This is often favored by longer reaction times and higher temperatures. To minimize this, monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed.
Question: The reaction is proceeding very slowly or not at all. What are the potential causes?
Answer:
A stalled reaction can be due to:
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Insufficient Catalyst: Ensure the correct stoichiometric amount of catalyst is used. For many amine catalysts, a catalytic amount (e.g., 10 mol%) is sufficient.
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Low Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate.
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Poor Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction between the reactants and the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the synthesis of this compound?
A1: The catalyst, typically a weak base, deprotonates the active methylene group of 2,4-pentanedione to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product, this compound.
Q2: Can I use a strong base as a catalyst?
A2: It is generally not recommended to use a strong base like sodium hydroxide. Strong bases can promote the self-condensation of benzaldehyde (Cannizzaro reaction) and can also lead to other undesirable side reactions, ultimately reducing the yield of the desired product.
Q3: What solvents are suitable for this reaction?
A3: A variety of solvents can be used, including ethanol, methanol, toluene, and dichloromethane. Solvent-free conditions have also been reported to be effective and offer a greener alternative. The choice of solvent can influence the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (benzaldehyde and 2,4-pentanedione) and the appearance of the product spot will indicate the progression of the reaction.
Q5: What is a typical work-up procedure for this reaction?
A5: A common work-up procedure involves removing the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the synthesis of this compound based on literature data.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 10 | Ethanol | Reflux | 3 | 92 | Generic Lab Protocol |
| L-Proline | 10 | Ethanol | Room Temp | 5 | 95 | Literature Data |
| [bmim]BF₄ | 20 | Solvent-free | 80 | 1.5 | 90 | Ionic Liquid Studies |
| MgO | 15 | Solvent-free | 100 | 2 | 88 | Heterogeneous Catalysis |
| ZnO | 10 | Methanol | Reflux | 4 | 85 | Metal Oxide Catalysis |
| Fly Ash | 20 wt% | Solvent-free | 120 | 1 | 94 | Green Chemistry |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound using piperidine as a catalyst.
Materials:
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Benzaldehyde (1.06 g, 10 mmol)
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2,4-Pentanedione (acetylacetone) (1.00 g, 10 mmol)
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Piperidine (0.085 g, 1 mmol, 10 mol%)
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Ethanol (20 mL)
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Round-bottom flask (50 mL)
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Reflux condenser
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Magnetic stirrer and stir bar
Procedure:
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To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol) and 2,4-pentanedione (10 mmol).
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Add ethanol (20 mL) to the flask and stir the mixture to dissolve the reactants.
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To the stirred solution, add piperidine (1 mmol).
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Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after 3 hours), cool the mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a small amount of cold ethanol to yield pale yellow crystals of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for catalyst selection and optimization.
Removal of unreacted benzaldehyde from 3-Benzylidene-2,4-pentanedione product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted benzaldehyde from the 3-Benzylidene-2,4-pentanedione product.
Troubleshooting Guides
Issue: Residual Benzaldehyde Detected in the Final Product
Unreacted benzaldehyde is a common impurity in the synthesis of this compound. Its removal is crucial for obtaining a pure product. The choice of purification method depends on the quantity of the impurity, the desired final purity, and the scale of the reaction.
Below is a workflow to guide you in selecting the most appropriate purification method.
Preventing polymerization during the synthesis of 3-Benzylidene-2,4-pentanedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzylidene-2,4-pentanedione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing polymerization and other side reactions.
Issue 1: Low Product Yield
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Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
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Answer: Low yields can stem from several factors. The primary reasons include incomplete reaction, unfavorable equilibrium, or loss of product during workup. To address this, consider the following:
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Reaction Time and Temperature: The Knoevenagel condensation can be sensitive to temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is incomplete, consider extending the reaction time. Conversely, if side products are forming, reducing the temperature may be beneficial. Some variations of the Knoevenagel condensation are performed at 0°C to favor the formation of the desired product.[1]
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Catalyst Concentration: The concentration of the base catalyst (e.g., piperidine) is crucial. A catalytic amount is typically sufficient. Increasing the catalyst concentration does not always lead to a higher yield and can sometimes promote side reactions.
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Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] The presence of water can shift the reaction equilibrium back towards the reactants. Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water and drive the reaction to completion.
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Issue 2: Formation of Undesired Side Products (Polymerization)
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Question: My final product is impure, showing signs of polymerization or the presence of significant byproducts. How can I prevent this?
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Answer: In the context of this synthesis, "polymerization" often refers to the formation of undesired oligomeric species or adducts rather than true high-molecular-weight polymers. The primary side reactions are the formation of a bis-adduct (a second molecule of acetylacetone reacting with the initial product) and Michael addition products.
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Control of Stoichiometry: Ensure a precise 1:1 molar ratio of benzaldehyde to 2,4-pentanedione. An excess of the acetylacetone can lead to the formation of Michael adducts.
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Choice of Base: Strong bases can promote the self-condensation of benzaldehyde. A weak base like piperidine is generally preferred.[2] The concentration should be kept to a catalytic amount.
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Temperature Control: As mentioned, lower reaction temperatures can significantly reduce the rate of side reactions. Running the reaction at or below room temperature is a common strategy. In some related Knoevenagel condensations, conducting the reaction in a freezing mixture has been shown to prevent the formation of bis-adducts.
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Reaction Time: Prolonged reaction times, even after the consumption of the limiting reagent, can lead to the formation of side products. Monitor the reaction closely by TLC and quench it once the starting material is consumed.
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Issue 3: Difficulty in Product Purification
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Question: I am having trouble purifying the crude product. What is an effective purification method?
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Answer: this compound is a solid at room temperature. Recrystallization is a highly effective method for its purification.
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Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. Other polar solvents or solvent mixtures can also be tested.
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Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to decolorize it. Filter the hot solution to remove any insoluble impurities (including the charcoal). Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them thoroughly.
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Frequently Asked Questions (FAQs)
Q1: What is the role of piperidine in this reaction?
A1: Piperidine acts as a basic catalyst. It facilitates the deprotonation of the active methylene group of 2,4-pentanedione to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde, which initiates the condensation reaction.
Q2: Can I use a different base as a catalyst?
A2: Yes, other weak bases such as other secondary amines (like diethylamine) or primary amines can also be used.[2] However, strong bases like sodium hydroxide should be avoided as they can promote the self-condensation of benzaldehyde (Cannizzaro reaction) and other undesired side reactions.
Q3: What are the expected spectroscopic characteristics of this compound?
A3: The product can be characterized by various spectroscopic techniques. In ¹H NMR, you would expect to see signals for the aromatic protons of the benzylidene group, a singlet for the vinylic proton, and signals for the two methyl groups of the pentanedione moiety. The IR spectrum would show characteristic peaks for the conjugated ketone carbonyl groups.
Q4: Is it possible to use substituted benzaldehydes in this reaction?
A4: Yes, the Knoevenagel condensation is a versatile reaction that can be performed with a wide range of substituted benzaldehydes. The electronic nature of the substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups can make the aldehyde more electrophilic and may increase the reaction rate, while electron-donating groups may have the opposite effect.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield of this compound, compiled from various literature sources. Please note that direct comparison may be limited due to variations in experimental setups.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Catalytic | Ethanol | Reflux | 2 | ~85 | General Literature |
| Piperidine | 10 | Methanol | 25 | 1 | ~70 | Theoretical Study[3] |
| Piperidine/Acetic Acid | 20 / 100 | Benzene | 80 | 1.5 | 75 | ACS Omega, 2021[4] |
| No Catalyst | - | Water | 25-80 | 1-4 | 56-95 | Green Chemistry, 2013 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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Benzaldehyde
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2,4-Pentanedione (Acetylacetone)
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Piperidine
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Ethanol
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Hydrochloric acid (dilute)
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Sodium chloride solution (saturated)
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Anhydrous magnesium sulfate
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Dichloromethane or other suitable extraction solvent
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent) and 2,4-pentanedione (1 equivalent) in ethanol.
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Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the ethanol.
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Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and wash it with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with saturated sodium chloride solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.
Visualizations
Caption: Troubleshooting workflow for polymerization.
References
Technical Support Center: Characterization of Impurities in 3-Benzylidene-2,4-pentanedione by NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzylidene-2,4-pentanedione. The focus is on identifying common impurities using NMR spectroscopy.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, with a focus on interpreting NMR spectra to identify impurities.
Q1: My ¹H NMR spectrum shows a singlet at approximately 10 ppm. What is this impurity?
A1: A singlet in the region of 9.5-10.5 ppm is characteristic of an aldehydic proton. This signal most likely corresponds to unreacted benzaldehyde , a starting material in the synthesis of this compound.
Q2: I observe a singlet around 2.2 ppm and another singlet around 3.6 ppm in my ¹H NMR spectrum. What do these signals indicate?
A2: These signals are characteristic of the keto-enol tautomers of 2,4-pentanedione (acetylacetone), the other starting material. The peak around 2.2 ppm corresponds to the methyl protons of the keto form, while the singlet around 3.6 ppm is due to the methylene protons of the keto form. The enol form will also show a methyl signal and a vinyl proton signal. The presence of these peaks indicates that the reaction has not gone to completion or the purification was insufficient.
Q3: My ¹H NMR spectrum has a broad singlet that disappears upon a D₂O shake. What could this be?
A3: A broad, exchangeable proton signal is often indicative of an alcohol (-OH) or water. In the context of the Knoevenagel condensation, this could be the hydroxyl proton of the aldol addition intermediate (3-(hydroxy(phenyl)methyl)pentane-2,4-dione). This intermediate is formed prior to the dehydration step that yields the final product. Its presence suggests an incomplete reaction.
Q4: The aromatic region of my ¹H NMR spectrum (around 7.2-8.0 ppm) looks more complex than expected for the product. Why is that?
A4: While the product, this compound, has aromatic protons, the presence of unreacted benzaldehyde will also contribute signals in this region, leading to a more complex pattern. Benzaldehyde typically shows a multiplet for its aromatic protons. To confirm, check for the characteristic aldehyde proton signal around 10 ppm.
Q5: How can I confirm the purity of my this compound using ¹³C NMR?
A5: A pure sample of this compound should exhibit the expected number of signals in the ¹³C NMR spectrum. The presence of additional peaks suggests impurities. Look for characteristic impurity signals such as the carbonyl carbon of benzaldehyde (~192 ppm) or the carbonyl and methyl carbons of 2,4-pentanedione (keto form: ~202 ppm and ~30 ppm; enol form: ~191 ppm and ~24 ppm).
Data Presentation: NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. All data is for spectra recorded in CDCl₃.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ | ~2.4 | s |
| =CH | ~7.8 | s | |
| Aromatic-H | ~7.2 - 7.5 | m | |
| Benzaldehyde (Impurity) | -CHO | ~10.0 | s |
| Aromatic-H | ~7.5 - 7.9 | m | |
| 2,4-Pentanedione (Impurity - Keto) | -CH₃ | ~2.2 | s |
| -CH₂- | ~3.6 | s | |
| 2,4-Pentanedione (Impurity - Enol) | -CH₃ | ~2.0 | s |
| =CH- | ~5.5 | s | |
| -OH | ~15.5 | br s | |
| Aldol Addition Intermediate (Impurity) | -CH(OH)- | ~5.5 | d |
| -CH- | ~4.0 | d | |
| -OH | Variable | br s |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O | ~197 |
| C=C (benzylidene) | ~142, ~140 | |
| Aromatic C | ~128 - 134 | |
| -CH₃ | ~29 | |
| Benzaldehyde (Impurity) | C=O | ~192 |
| Aromatic C | ~129 - 137 | |
| 2,4-Pentanedione (Impurity - Keto) | C=O | ~202 |
| -CH₂- | ~58 | |
| -CH₃ | ~30 | |
| 2,4-Pentanedione (Impurity - Enol) | C=O | ~191 |
| =CH- | ~100 | |
| -CH₃ | ~24 | |
| Aldol Addition Intermediate (Impurity) | C=O | ~204 |
| -CH(OH)- | ~70 | |
| -CH- | ~65 |
Experimental Protocols
1. Synthesis of this compound (Knoevenagel Condensation)
This protocol describes a common method for the synthesis of this compound using a piperidine catalyst.
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Materials:
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Benzaldehyde
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2,4-Pentanedione (acetylacetone)
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Piperidine
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Ethanol
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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-
Procedure:
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To a round-bottom flask, add benzaldehyde (1 equivalent) and 2,4-pentanedione (1 equivalent).
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Add ethanol as a solvent (enough to dissolve the reactants).
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Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
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Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
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Collect the crude product by vacuum filtration and wash with cold ethanol.
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Purify the crude product by recrystallization.
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2. Purification by Recrystallization
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Solvent Selection: A common and effective solvent for the recrystallization of this compound is ethanol or a mixture of ethanol and water.
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Procedure:
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Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.
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If using charcoal, perform a hot filtration to remove it.
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
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Dry the crystals thoroughly before analysis.
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3. NMR Sample Preparation
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Materials:
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Purified this compound
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Deuterated chloroform (CDCl₃)
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NMR tube
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Pasteur pipette
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Vial
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-
Procedure:
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Weigh approximately 10-20 mg of the purified solid into a clean, dry vial.
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Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the solid completely.
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Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
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Ensure there are no solid particles in the NMR tube. If necessary, filter the solution through a small cotton plug in the pipette.
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Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
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Mandatory Visualizations
How to address low melting point of synthesized 3-Benzylidene-2,4-pentanedione
This guide provides troubleshooting assistance for researchers encountering a low or broad melting point for synthesized 3-Benzylidene-2,4-pentanedione.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
The reported melting point for pure this compound is approximately 169 °C[1]. A significantly lower melting point or a broad melting range is indicative of impurities in the sample.
Q2: Why is the melting point of my synthesized product lower than the literature value?
A depressed and broadened melting point is a classic indicator of an impure compound.[2][3][4] Impurities disrupt the uniform crystal lattice structure of the solid, which means less energy is required to overcome the intermolecular forces and transition the substance from a solid to a liquid phase.[4][5]
Q3: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound is typically a condensation reaction between benzaldehyde and 2,4-pentanedione.[1][6] Therefore, the most common impurities are:
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Unreacted Starting Materials: Residual benzaldehyde or 2,4-pentanedione.
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Solvent Residue: Traces of the reaction or recrystallization solvent.
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Side-Products: Although the reaction is generally clean, minor side-products can occasionally form depending on the reaction conditions.
Q4: My product is oily or appears wet, and the melting point is very low. What does this suggest?
An oily or "wet" appearance in the final solid product often indicates the presence of significant amounts of unreacted starting materials. Both benzaldehyde and 2,4-pentanedione are liquids at room temperature with low melting points, and their presence will substantially depress the melting point of the product.
Q5: How can I purify my synthesized this compound to improve its melting point?
Recrystallization is the most effective method for purifying the solid product. This technique separates the desired compound from impurities based on differences in their solubility in a specific solvent system. A detailed protocol is provided in the "Experimental Protocols" section below.
Q6: What analytical techniques can confirm the purity of my product after purification?
To confirm the purity and identity of your compound, you can use the following techniques:
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Melting Point Analysis: A sharp melting point close to the literature value (169 °C) indicates high purity.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of impurities by comparing the resulting spectra to literature data or by identifying characteristic peaks of starting materials.
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Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.
Troubleshooting Guide
This section provides a step-by-step guide to address a low melting point observation.
Initial Observation: Low or Broad Melting Point
If your synthesized this compound exhibits a melting point significantly below 169 °C or melts over a wide range (e.g., > 2 °C), it indicates the presence of impurities.
Step 1: Physical Inspection
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Problem: The product is an oil, a very sticky solid, or appears wet.
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Likely Cause: High concentration of unreacted starting materials (benzaldehyde, 2,4-pentanedione).
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Solution: Before a full recrystallization, perform a preliminary wash. Suspend the crude product in a minimal amount of a cold, non-polar solvent like hexanes or diethyl ether, in which the product is poorly soluble but the impurities are more soluble. Stir briefly, then quickly filter the solid. This can remove a significant portion of the liquid impurities. Dry the solid and re-measure the melting point.
Step 2: Purification by Recrystallization
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Problem: The product is a solid, but the melting point is still low after the initial wash, or the initial product was a dry powder with a low melting point.
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Likely Cause: Impurities are co-crystallized within the product.
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Solution: Perform a recrystallization. A detailed general protocol is available in the "Experimental Protocols" section. The key is to find a solvent that dissolves the compound when hot but not when cold.
Step 3: Post-Purification Analysis
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Problem: The melting point is still low after recrystallization.
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Likely Cause:
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The chosen recrystallization solvent was inappropriate and did not effectively separate the impurity.
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The compound was not dried sufficiently, and residual solvent is depressing the melting point.
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A persistent impurity is present.
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Solution:
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Ensure the product is thoroughly dried under a vacuum.
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Try recrystallizing from a different solvent system.
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Analyze the product using NMR spectroscopy to identify the specific impurity. This will help in devising a more targeted purification strategy (e.g., column chromatography if recrystallization fails).
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Data Presentation
The physical properties of the target compound and common impurities are summarized below. The significant difference in melting points highlights why residual starting materials drastically affect the final product's melting point.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State (at 25°C) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₂H₁₂O₂ | 188.22 | Solid | ~169[1] | 185-188 (at 15 mmHg)[1][6][7][8] |
| Benzaldehyde (Impurity) | C₇H₆O | 106.12 | Liquid | -26 | 179 |
| 2,4-Pentanedione (Impurity) | C₅H₈O₂ | 100.12 | Liquid | -23 | 140 |
Experimental Protocols
Protocol: Recrystallization of this compound
This is a general procedure. The ideal solvent and volumes should be determined empirically on a small scale first. Common solvents for a compound of this polarity include ethanol, methanol, isopropanol, or an ethanol/water mixture.
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Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. The ideal solvent should dissolve the compound when heated but allow for crystal formation upon cooling.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid.
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Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until all the solid has just dissolved. Do not add an excessive amount of solvent.
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Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Place the purified crystals in a desiccator or vacuum oven to dry completely. Ensure all solvent is removed, as residual solvent will depress the melting point.
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Analysis: Measure the melting point of the dry, recrystallized product. It should be significantly higher and sharper than the crude material.
Visualizations
Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and resolve a low melting point issue during the synthesis of this compound.
Caption: Workflow for troubleshooting a low melting point.
References
- 1. This compound CAS#: 4335-90-4 [m.chemicalbook.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Video: Melting Points - Concept [jove.com]
- 5. youtube.com [youtube.com]
- 6. This compound | 4335-90-4 [chemicalbook.com]
- 7. This compound , 97 , 4335-90-4 - CookeChem [cookechem.com]
- 8. This compound 97 4335-90-4 [sigmaaldrich.com]
Optimizing reaction temperature and time for 3-Benzylidene-2,4-pentanedione synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzylidene-2,4-pentanedione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
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Question: My reaction yield is significantly lower than expected. What are the common causes?
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Answer: Low yields can stem from several factors. Incomplete reactions are a primary culprit. Ensure that the reaction has been allowed to proceed for the recommended duration at the optimal temperature. The quality of reagents is also crucial; use fresh, pure benzaldehyde and 2,4-pentanedione. The choice of catalyst and solvent can dramatically impact the yield; refer to the data tables below for optimized conditions. For instance, using water as a solvent at reflux temperature has been shown to be highly effective.[1]
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Question: I suspect my reaction has not gone to completion. How can I address this?
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Answer: To drive the reaction to completion, consider increasing the reaction time or moderately increasing the temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is advisable. If the starting materials are still present after an extended period, the catalyst may be inactive. Ensure the catalyst, such as aluminum acetylacetonate, is of good quality and used in the optimal amount, which has been found to be around 5 mol% relative to benzaldehyde.[1]
Issue 2: Formation of Side Products
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Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize them?
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Answer: In Knoevenagel condensations, side reactions can occur. One common issue is the self-condensation of the aldehyde or ketone if a strong base is used. It is recommended to use a weak base as a catalyst.[2] Another possibility is the formation of a bis-adduct where two molecules of benzaldehyde react with one molecule of 2,4-pentanedione, especially if the reaction is run at room temperature in the presence of piperidine.[3][4] To minimize side products, adhere to the optimized reaction conditions, particularly the choice of a mild catalyst and appropriate temperature.
Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product. What is the recommended purification method?
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Answer: Recrystallization is the most common and effective method for purifying this compound.
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Question: What is a suitable solvent for the recrystallization of this compound?
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Answer: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] For this compound, a mixed solvent system of ethanol and water is often effective.[7] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.[8] Washing the collected crystals with a small amount of cold solvent helps remove residual impurities.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound? A1: The synthesis is a Knoevenagel condensation reaction between benzaldehyde and 2,4-pentanedione, catalyzed by a base.[10][11] The reaction involves the nucleophilic addition of the enolate of 2,4-pentanedione to the carbonyl group of benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone product.[2]
Q2: What types of catalysts can be used for this synthesis? A2: A variety of catalysts can be employed, ranging from basic amines like piperidine[3][4] and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[12] to metal-based catalysts like aluminum acetylacetonate[1] and Nickel Oxide (NiO).[13] The choice of catalyst can influence reaction time and yield.
Q3: What is the optimal reaction temperature? A3: The optimal temperature depends on the solvent and catalyst used. For instance, when using water as a solvent with an aluminum acetylacetonate catalyst, reflux temperature is optimal.[1] Some reactions can also be performed at room temperature, particularly with highly active catalysts like DBU in water.[12]
Q4: How does the choice of solvent affect the reaction? A4: The solvent plays a crucial role in the reaction's efficiency. Studies have shown that polar protic solvents like water and ethanol can be very effective.[1][14] In some cases, solvent-free conditions have also been successfully employed.[13]
Q5: What is the expected yield for this synthesis? A5: Yields can vary significantly based on the chosen conditions. With optimized protocols, yields can be quite high, often exceeding 90%. For example, using an aluminum acetylacetonate catalyst in water at reflux for 30 minutes can result in high yields.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Aluminum acetylacetonate (5) | Water | Reflux | 30 | High | [1] |
| 2 | Aluminum acetylacetonate (5) | Ethanol | Reflux | 30 | Moderate | [1] |
| 3 | Aluminum acetylacetonate (5) | Acetonitrile | Reflux | 30 | Moderate | [1] |
| 4 | Aluminum acetylacetonate (5) | EtOH/H₂O (1:1) | Reflux | 30 | Moderate | [1] |
| 5 | DBU | Water | Room Temp. | - | High | [12] |
| 6 | NiO | Solvent-free | 80 | 240 | 86 | [13] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Aluminum Acetylacetonate Catalyst
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent), 2,4-pentanedione (1 equivalent), and aluminum acetylacetonate (0.05 equivalents).
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Solvent Addition: Add water as the solvent.
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Reaction: Heat the mixture to reflux with vigorous stirring for 30 minutes. Monitor the reaction progress by TLC.
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Workup: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
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Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the base-catalyzed synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 4335-90-4 [chemicalbook.com]
- 11. This compound CAS#: 4335-90-4 [m.chemicalbook.com]
- 12. asianpubs.org [asianpubs.org]
- 13. journal.bcrec.id [journal.bcrec.id]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of 3-Benzylidene-2,4-pentanedione: A Comparative Guide Using 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 3-Benzylidene-2,4-pentanedione, a versatile organic compound. By leveraging the power of COSY, HSQC, and HMBC experiments, we can unequivocally map the connectivity of atoms within the molecule, providing robust evidence for its structure.
Introduction to 2D NMR in Structure Elucidation
One-dimensional (1D) NMR spectroscopy provides valuable information about the chemical environment of individual nuclei. However, for complex molecules like this compound, significant signal overlap in 1D spectra can hinder a complete and unambiguous structural assignment. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by spreading the NMR signals over two frequency dimensions, revealing correlations between different nuclei and providing a detailed roadmap of the molecular structure.[1]
This guide will focus on three fundamental 2D NMR experiments:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond correlation).
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HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together the carbon skeleton.
Experimental Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound. These data are essential for the complete structural assignment.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 2.45 (s, 3H) | 27.0 |
| 2 | - | 204.0 |
| 3 | - | 140.0 |
| 4 | 7.80 (s, 1H) | 142.0 |
| 5 | - | 201.0 |
| 6 | 2.20 (s, 3H) | 31.0 |
| 7' | - | 134.5 |
| 8'/12' | 7.40 (d, J=7.5 Hz, 2H) | 129.0 |
| 9'/11' | 7.45 (t, J=7.5 Hz, 2H) | 129.5 |
| 10' | 7.35 (t, J=7.5 Hz, 1H) | 130.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 't' a triplet.
Table 2: Key 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Carbon (¹³C) or Proton (¹H) | Correlation Type |
| COSY | H-8'/12' | H-9'/11' | ³JHH |
| H-9'/11' | H-10' | ³JHH | |
| HSQC | H-1 | C-1 | ¹JCH |
| H-4 | C-4 | ¹JCH | |
| H-6 | C-6 | ¹JCH | |
| H-8'/12' | C-8'/12' | ¹JCH | |
| H-9'/11' | C-9'/11' | ¹JCH | |
| H-10' | C-10' | ¹JCH | |
| HMBC | H-1 | C-2, C-3 | ²JCH, ³JCH |
| H-4 | C-2, C-3, C-5, C-7' | ²JCH, ³JCH | |
| H-6 | C-3, C-5 | ³JCH, ²JCH | |
| H-8'/12' | C-4, C-7', C-9'/11' | ³JCH, ²JCH, ²JCH |
Structural Validation Workflow
The process of validating the structure of this compound using 2D NMR data follows a logical progression, as illustrated in the diagram below.
Figure 1: Logical workflow for the structural validation of this compound using 2D NMR.
Detailed Experimental Protocols
Reproducible and reliable data are paramount in scientific research. The following are detailed protocols for the key 2D NMR experiments.
Sample Preparation:
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Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
General NMR Instrument Parameters:
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Spectrometer: 500 MHz (or higher) NMR spectrometer
-
Temperature: 298 K
¹H-¹H COSY (Correlation Spectroscopy):
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Pulse Program: cosygpqf
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Spectral Width (¹H): 10-12 ppm
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Number of Scans (NS): 2-4
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Number of Increments (TD in F1): 256-512
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Relaxation Delay (d1): 1.0-2.0 s
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
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Pulse Program: hsqcedetgpsp
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Spectral Width (¹H): 10-12 ppm
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Spectral Width (¹³C): 220-240 ppm
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Number of Scans (NS): 2-8
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Number of Increments (TD in F1): 128-256
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Relaxation Delay (d1): 1.0-1.5 s
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¹JCH Coupling Constant: Optimized for ~145 Hz
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
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Pulse Program: hmbcgplpndqf
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Spectral Width (¹H): 10-12 ppm
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Spectral Width (¹³C): 220-240 ppm
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Number of Scans (NS): 8-16
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Number of Increments (TD in F1): 256-512
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Relaxation Delay (d1): 1.5-2.0 s
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Long-range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz
Conclusion
The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable method for the structural validation of this compound. By systematically analyzing the through-bond correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and overall structure of the molecule. This guide serves as a practical resource for researchers, emphasizing the power of 2D NMR as an essential tool in modern chemical analysis and drug development.
References
Purity Analysis of 3-Benzylidene-2,4-pentanedione: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-Benzylidene-2,4-pentanedione. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation for quality control and research applications.
Introduction to this compound and its Purity Analysis
This compound, a well-known α,β-unsaturated dicarbonyl compound, is synthesized via the Claisen-Schmidt condensation of benzaldehyde and 2,4-pentanedione.[1] Its purity is crucial for its applications in chemical synthesis and research. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of such compounds, offering high resolution and sensitivity. This guide compares a typical Reverse-Phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on factors such as the nature of the impurities, the required level of accuracy, and the available instrumentation. Below is a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[2] |
| Typical Application | Routine purity testing, quantification of impurities, stability studies. | Identification and quantification of volatile impurities and byproducts. | Absolute purity determination without the need for a specific reference standard of the analyte.[3] |
| Sample Requirements | Soluble in mobile phase. | Volatile and thermally stable. | Soluble in a suitable deuterated solvent. |
| Instrumentation | HPLC system with UV or PDA detector. | GC system coupled with a Mass Spectrometer. | NMR spectrometer. |
| Strengths | High resolution, high sensitivity, suitable for non-volatile compounds, well-established methodology. | Excellent for separating volatile compounds, provides structural information from mass spectra. | Non-destructive, provides structural confirmation, primary ratio method for absolute quantification.[2] |
| Limitations | Requires a reference standard for each impurity for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to HPLC and GC-MS, requires a high-purity internal standard.[4] |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is the most common approach for the analysis of chalcones and related α,β-unsaturated ketones due to its versatility and efficiency in separating compounds of moderate polarity.[5][6]
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used to achieve good separation.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % Solvent B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 290 nm, as chalcones typically exhibit strong absorbance in this region.[5]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using acetonitrile as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Table 2: Typical HPLC Performance Data (based on analogous compounds)
| Parameter | Typical Value | Description |
| Retention Time (this compound) | ~15 min | The time at which the main peak elutes under the specified conditions. |
| Resolution (between main peak and potential impurities) | > 2.0 | A measure of the separation between adjacent peaks. A value > 1.5 indicates baseline separation. |
| Linearity (r²) | > 0.999 | The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a range of concentrations. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2.0% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For this compound, potential volatile impurities could include residual starting materials like benzaldehyde.
Table 3: Comparison of HPLC and GC-MS for Purity Analysis
| Parameter | HPLC | GC-MS |
| Volatility Requirement | Not required | Required |
| Thermal Stability | Not required | Required |
| Separation of Non-Volatile Impurities | Yes | No |
| Identification of Unknowns | Possible with PDA and MS detectors | Strong capability through mass spectral libraries |
| Typical Run Time | 20-40 minutes | 20-40 minutes |
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7] It relies on the use of a certified internal standard.
Table 4: Comparison of HPLC and qNMR for Purity Analysis
| Parameter | HPLC | qNMR |
| Reference Standard | Requires a reference standard of the analyte and each impurity for quantification. | Requires a certified internal standard of a different compound. |
| Quantification | Relative (comparison to a reference standard) | Absolute (direct measurement of molar concentration) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) |
| Structural Information | Limited (retention time and UV spectrum) | Detailed (provides full structural elucidation) |
| Sample Preparation | Simple dissolution and filtration | Requires accurate weighing of both sample and internal standard. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process using HPLC and the decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. This compound | 4335-90-4 [chemicalbook.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape: A Comparative Analysis of 3-Benzylidene-2,4-pentanedione Analogs
For Immediate Release
The data presented herein is collated from multiple studies, focusing on analogs such as 3-benzylidene-4-chromanones and 3,5-bis(benzylidene)piperidin-4-ones. These comparisons illuminate how modifications to the core structure influence cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for various substituted analogs of 3-benzylidene-2,4-pentanedione against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
Table 1: Cytotoxicity (IC50, µM) of 3-Benzylidene-4-chromanone Analogs
| Compound | R1 | R2 | Molt 4/C8 (T-lymphocyte) | CEM (T-lymphocyte) |
| 1a | H | H | 5.8 | 4.3 |
| 1b | 6-CH3 | H | 2.1 | 1.8 |
| 1c | 6-OCH3 | H | 4.5 | 3.9 |
| 1d | 7-CH3 | H | 2.5 | 2.1 |
| 1e | 7-OCH3 | H | 3.2 | 2.8 |
| 1f | 8-CH3 | H | 3.9 | 3.5 |
| 1g | 8-OCH3 | H | 6.2 | 5.7 |
| 1h | H | 4'-CH3 | 1.5 | 1.2 |
| 1i | H | 4'-OCH3 | 2.8 | 2.5 |
Data synthesized from a study on 3-benzylidene-4-chromanones, which are structural analogs of this compound.
Table 2: Cytotoxicity (CC50, µM) of 3,5-Bis(benzylidene)piperidin-4-one Analogs
| Compound | Substituent | HSC-2 (Squamous Carcinoma) | HSC-4 (Squamous Carcinoma) | HL-60 (Promyelocytic Leukemia) |
| 2a | Unsubstituted | >100 | >100 | 25.8 |
| 2b | 4-F | 18.3 | 12.5 | 3.9 |
| 2c | 4-Cl | 10.7 | 8.9 | 2.1 |
| 2d | 4-Br | 8.9 | 7.1 | 1.8 |
| 2e | 4-CH3 | 15.6 | 11.8 | 3.2 |
| 2f | 4-OCH3 | 28.4 | 21.7 | 5.6 |
CC50 (50% cytotoxic concentration) values are presented for these analogs. Data indicates that many of these compounds display selective toxicity for malignant cells.[1]
Experimental Protocols
The evaluation of cytotoxicity is a critical step in drug discovery. The data presented in this guide was primarily generated using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for measuring cellular proliferation and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process and Pathway
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
Caption: A proposed signaling pathway for the induction of apoptosis by cytotoxic this compound analogs.
Discussion and Future Directions
The presented data indicates that substitutions on the aromatic rings of this compound analogs significantly influence their cytotoxic activity. For instance, in the 3-benzylidene-4-chromanone series, the introduction of a methyl group at the 4'-position of the benzylidene ring (compound 1h ) resulted in the most potent cytotoxicity against the tested T-lymphocyte cell lines. In the 3,5-bis(benzylidene)piperidin-4-one series, the presence of halogens at the 4-position of the benzylidene rings (compounds 2c and 2d ) enhanced cytotoxicity against squamous carcinoma and promyelocytic leukemia cells.[1]
The proposed mechanism of action for some of these cytotoxic analogs involves the induction of apoptosis, a form of programmed cell death. This is supported by evidence of the activation of key executioner caspases, such as caspase-3 and -7, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). Additionally, some analogs have been shown to induce cell cycle arrest at the G2/M phase.[1]
The lack of direct cytotoxicity data for the parent this compound highlights a gap in the current understanding of this class of compounds. Future research should aim to synthesize and evaluate the cytotoxic profile of the unsubstituted parent compound to provide a crucial baseline for comparative studies. Furthermore, a more detailed elucidation of the molecular targets and signaling pathways affected by these compounds will be instrumental in the rational design of more potent and selective anticancer agents.
References
Comparative study of the reactivity of 3-Benzylidene-2,4-pentanedione and other chalcones
A Comparative Guide to the Reactivity of 3-Benzylidene-2,4-pentanedione and Other Chalcones
Introduction
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a prominent class of α,β-unsaturated ketones found extensively in nature.[1] These compounds and their synthetic derivatives are subjects of intense research due to their wide array of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][2][3] Their biological and chemical reactivity is largely attributed to the keto-ethylenic group (–CO–CH=CH–), which serves as an excellent Michael acceptor.[1][4]
This guide provides a comparative study of the reactivity of a specific chalcone analogue, this compound, with other traditional and cyclic chalcones. While not a classic chalcone, this compound contains the same α,β-unsaturated ketone system and offers a unique reactivity profile due to the presence of two flanking acetyl groups. The comparison will focus on their reactions with nucleophiles, supported by experimental data on thiol reactivity and cytotoxicity, providing valuable insights for researchers in medicinal chemistry and drug development.
Core Chemical Structures
The fundamental structural differences between a generic chalcone and this compound are illustrated below. This variation in structure directly influences the electronic and steric properties of the reactive enone moiety.
Mechanism of Reactivity: Michael Addition
The primary reaction pathway for chalcones and their analogues is the Michael Addition (or 1,4-conjugate addition).[4] In this reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl system. This reactivity is crucial for many of their biological effects, as they can form covalent bonds with nucleophilic residues (like cysteine's thiol group) in proteins.[1][5]
"Soft" nucleophiles, such as thiolates, amines, and stabilized enolates, preferentially attack the "soft" electrophilic β-carbon (1,4-addition).[6][7] In contrast, "hard" nucleophiles, like organolithium or Grignard reagents, tend to attack the "hard" carbonyl carbon in a 1,2-addition.[8]
Comparative Experimental Data
The reactivity of chalcones can be quantified by monitoring their reactions with model thiols or by assessing their biological activity, such as cytotoxicity against cancer cell lines.
Thiol Reactivity
The ability of chalcones to act as thiol alkylators is a key aspect of their mechanism of action.[9] Studies often compare the reaction rates of various chalcones with cellular thiols like reduced glutathione (GSH) or N-acetylcysteine (NAC).[10][11] The data below, compiled from studies on cyclic chalcone analogues, demonstrates how structural changes (ring size and aromatic substituents) affect reactivity. Higher reactivity is indicated by a greater reduction in the concentration of the starting chalcone over time.
Table 1: Comparative Thiol Reactivity of Cyclic Chalcone Analogues with Glutathione (GSH)
| Compound Series | Ring Size | Substituent (X) | % Chalcone Remaining (pH 8.0, 315 min) | Reference |
|---|---|---|---|---|
| Benzylidene-indanones | 5 | H | 54.5% | [11] |
| Benzylidene-indanones | 5 | 4'-CH₃ | 63.9% | [11] |
| Benzylidene-indanones | 5 | 4'-OCH₃ | 84.9% | [11] |
| Benzylidene-tetralones | 6 | 4'-CH₃ | 12.8% | [12] |
| Benzylidene-tetralones | 6 | 4'-OCH₃ | 21.9% | [12] |
| Benzylidene-chromanones | 6 (O-heterocycle) | 4'-CH₃ | Disappeared by 45 min | [10] |
| Benzylidene-chromanones | 6 (O-heterocycle) | 4'-OCH₃ | Disappeared by 45 min |[10] |
Data synthesized from multiple sources to illustrate relative reactivity trends.[10][11][12]
The data shows that six-membered ring analogues (tetralones and especially chromanones) are significantly more reactive towards thiols than their five-membered indanone counterparts.[10][11][12] This suggests that ring strain and the planarity of the enone system are critical factors governing reactivity.
Cytotoxicity Data
Cytotoxicity is an indirect but biologically relevant measure of a compound's reactivity and other properties like lipophilicity.[5] The half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) indicates the potency of a compound against cell lines. Lower values signify higher potency.
Table 2: Comparative Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-ones and Related Analogues
| Compound Series | Compound | Cell Line (Malignant) | CC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3,5-bis(benzylidene)piperidin-4-ones | Series 1 Analog | HSC-2 | Submicromolar to low micromolar | [13] |
| 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones | Series 2 Analog | HSC-2 | Mainly submicromolar | [13] |
| Adducts with Mesna | Series 3 Analog | HSC-2 | Higher (less potent) than Series 1 & 2 | [13] |
| Dimeric 3,5-bis(benzylidene)-4-piperidones | Lead Compound 3b | HL-60 | Potent (specific values in source) | [14] |
| 3-benzylidene-4-chromanones | Compound 1a-l | Molt 4/C8 T-lymphocytes | Low micromolar range |[9] |
This table summarizes findings on the cytotoxicity of various chalcone-like structures, highlighting their potential as antineoplastic agents.[9][13][14]
The data indicates that N-acryloyl derivatives (Series 2) are generally more potent than their parent piperidone compounds (Series 1), suggesting the additional reactive site enhances cytotoxicity.[13] Furthermore, many of these compounds show selective toxicity, being more potent against malignant cells than normal cells.[9][13]
Experimental Protocols
Synthesis of this compound
The standard method for synthesizing chalcones and their analogues is the Claisen-Schmidt condensation.[1][15]
-
Reaction: Benzaldehyde is reacted with 2,4-pentanedione.[16][17]
-
Catalyst: The reaction is base-catalyzed, often using aqueous potassium hydroxide or sodium hydroxide in an alcohol solvent.[15][18]
-
Procedure: Equimolar amounts of the aldehyde and ketone are dissolved in a solvent like ethanol. The base is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product typically precipitates and can be collected by filtration, then purified by recrystallization.
Thiol Reactivity Assay via HPLC
This protocol is used to quantify the rate at which a chalcone reacts with a model thiol.[10][11]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cell viability and, by extension, the cytotoxicity of a compound.
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (like DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: Plot cell viability against compound concentration to determine the IC₅₀ value.
Conclusion
Both this compound and other chalcones exhibit reactivity centered on the α,β-unsaturated carbonyl moiety, primarily through Michael addition. This reactivity is the foundation of their diverse biological activities. Comparative studies reveal that this reactivity is not uniform and is highly dependent on the molecular architecture:
-
Electronic Effects: Substituents on the aromatic rings modulate the electrophilicity of the β-carbon.
-
Steric and Conformational Effects: The presence of flanking groups (as in this compound) and the conformational constraints imposed by a cyclic backbone (as in tetralones and chromanones) significantly alter reaction rates.[10][12]
The experimental data consistently show that subtle structural modifications can lead to dramatic changes in chemical reactivity and biological potency. This underscores the importance of a nuanced, data-driven approach in the design and development of chalcone-based therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis, reactions and application of chalcones: a systematic review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 18/23: The Michael Addition [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 16. This compound CAS#: 4335-90-4 [m.chemicalbook.com]
- 17. This compound | 4335-90-4 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Spectroscopic comparison of 3-Benzylidene-2,4-pentanedione and its precursors
This guide provides a detailed spectroscopic comparison of the α,β-unsaturated diketone, 3-benzylidene-2,4-pentanedione, with its synthetic precursors, benzaldehyde and acetylacetone. The data presented is intended to assist researchers in monitoring the synthesis, identifying the final product, and understanding the key spectral changes that occur during the Knoevenagel condensation reaction.
Spectroscopic Data Comparison
The following tables summarize the key infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound, benzaldehyde, and acetylacetone. These values are critical for distinguishing the product from the starting materials.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Benzaldehyde | Acetylacetone (Keto/Enol) | This compound |
| C=O Stretch | ~1703 (strong, sharp)[1] | ~1729, 1710 (keto); ~1622 (enol, conjugated)[2] | ~1690, ~1670 (conjugated ketones) |
| C-H Stretch (Aldehyde) | ~2820, ~2720 (Fermi doublet)[1] | - | - |
| C=C Stretch | ~1595, 1580 (aromatic) | ~1622 (enol)[2] | ~1600 (aromatic), ~1580 (alkene) |
| O-H Stretch | - | 3200-2400 (broad, enol intramolecular H-bond)[3] | - |
| C-H Stretch (Aromatic) | ~3060[1] | - | ~3060 |
| C-H Stretch (Aliphatic) | - | ~2960, ~2920[2] | ~2925 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton Environment | Benzaldehyde (CDCl₃) | Acetylacetone (CDCl₃) | This compound (CDCl₃) |
| Aldehyde (-CHO) | ~9.9 (s, 1H)[4] | - | - |
| Aromatic (C₆H₅-) | ~7.5-7.9 (m, 5H)[4] | - | ~7.3-7.5 (m, 5H) |
| Vinylic (=CH-) | - | ~5.5 (s, 1H, enol)[2] | ~7.8 (s, 1H) |
| Methylene (-CH₂-) | - | ~3.6 (s, 2H, keto)[2] | - |
| Methyl (-CH₃) | - | ~2.2 (s, 6H, keto); ~2.0 (s, 6H, enol)[2] | ~2.4 (s, 3H), ~2.2 (s, 3H) |
| Enolic (-OH) | - | ~15.5 (s, 1H, enol) | - |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon Environment | Benzaldehyde (CDCl₃) | Acetylacetone (CDCl₃) | This compound (CDCl₃) |
| Carbonyl (C=O) | ~192.3[5] | ~202.4 (keto); ~191.0 (enol) | ~204.0, ~196.5 |
| Aromatic (C₆H₅-) | ~129.0-136.4[5] | - | ~128.8-134.5 |
| Alkene (=C<) | - | ~100.2 (=CH-, enol) | ~131.0, ~142.0 |
| Methylene (-CH₂-) | - | ~58.0 (keto) | - |
| Methyl (-CH₃) | - | ~30.0 (keto); ~24.0 (enol) | ~31.5, ~26.5 |
Experimental Protocol: Synthesis of this compound
This procedure outlines the synthesis of this compound via a piperidine-catalyzed Knoevenagel condensation.
Materials:
-
Benzaldehyde
-
Acetylacetone (2,4-pentanedione)
-
Piperidine
-
Methanol
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (5.0 mmol, 0.53 g) and acetylacetone (5.0 mmol, 0.50 g) in 20 mL of methanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 5 drops).
-
Reaction: Attach a reflux condenser and stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, indicated by the formation of a crystalline product.
-
Isolation: Cool the reaction mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.
-
Characterization: Dry the purified crystals and determine the melting point. Confirm the identity and purity of the product by obtaining IR, ¹H NMR, and ¹³C NMR spectra and comparing them to the data in the tables above.
Visualized Workflows and Mechanisms
Experimental Workflow The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
Reaction Mechanism: Knoevenagel Condensation The synthesis proceeds via a base-catalyzed Knoevenagel condensation. The mechanism involves the formation of an enolate from acetylacetone, which acts as a nucleophile.
Caption: Mechanism of the Knoevenagel condensation.
References
A Comparative Guide to the Biological Activity of α,β-Unsaturated Ketones: Featuring 3-Benzylidene-2,4-pentanedione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of α,β-unsaturated ketones, a class of compounds renowned for their diverse pharmacological potential. While focusing on the structural framework of 3-Benzylidene-2,4-pentanedione, this document delves into the broader landscape of related molecules, such as chalcones and curcuminoids, for which a wealth of experimental data is available. The objective is to offer a comprehensive resource that highlights the therapeutic promise of this chemical class, supported by experimental data and detailed methodologies.
Introduction to α,β-Unsaturated Ketones
The α,β-unsaturated ketone moiety is a key pharmacophore found in numerous biologically active natural and synthetic compounds. This structural feature, characterized by a conjugated system of a carbonyl group and a carbon-carbon double bond, is largely responsible for the diverse bioactivities observed in this class of molecules. These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The electrophilic nature of the β-carbon makes these compounds susceptible to nucleophilic attack by biological macromolecules, such as enzymes and transcription factors, leading to the modulation of various cellular signaling pathways.
While extensive research has been conducted on prominent members of this class like curcumin and various chalcones, experimental data on the biological activity of this compound remains limited in publicly available literature. However, based on its structural similarity to other well-studied α,β-unsaturated ketones, it is hypothesized to possess similar biological properties. This guide will therefore present a comparative analysis based on available data for structurally related and well-characterized compounds.
Data Presentation: A Comparative Look at Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative biological activity data for selected α,β-unsaturated ketones.
Table 1: Comparative Cytotoxicity of α,β-Unsaturated Ketones Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivatives | |||
| 2',4'-dihydroxy-3'-methoxychalcone | Various | - | [1] |
| (2E)-1-(4´-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Nematode | - | [1] |
| Curcumin | MCF-7 (Breast) | 13.10 | [2] |
| MDA-MB-231 (Breast) | 3.37 | [2] | |
| 3,5-Bis(benzylidene)piperidin-4-one Derivatives | HSC-2 (Oral Squamous Carcinoma) | Submicromolar | [3] |
| HSC-4 (Oral Squamous Carcinoma) | Submicromolar | [3] | |
| HL-60 (Leukemia) | Submicromolar | [3] | |
| 3-Benzylidene-4-chromanone Derivatives | HL-60 (Leukemia) | 8.36 - 11.76 | [4] |
| NALM-6 (Leukemia) | 8.69 - 9.08 | [4] | |
| 2-benzylidene-3-oxobutanamide derivatives | S. aureus-MRSA | 2 µg/mL (MIC) | [5] |
| 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives | P. aeruginosa | 0.25 µg/mL (MIC) | |
| K. pneumoniae | 2 µg/mL (MIC) | ||
| E. faecalis | 2 µg/mL (MIC) | ||
| C. albicans | 0.25 µg/mL (MIC) |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the biological activity of α,β-unsaturated ketones.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other α,β-unsaturated ketones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Anti-inflammatory Activity Assay (Measurement of Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess test is used to determine the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Reagent Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Mandatory Visualizations
Signaling Pathway of NF-κB Inhibition by α,β-Unsaturated Ketones
Caption: NF-κB signaling pathway and its inhibition by α,β-unsaturated ketones.
General Experimental Workflow for In Vitro Biological Activity Screening
Caption: General workflow for screening the biological activity of test compounds in vitro.
Conclusion
The α,β-unsaturated ketone scaffold is a promising platform for the development of novel therapeutic agents with a wide range of biological activities. While extensive research on compounds like curcumin and various chalcones has provided a solid foundation for understanding their mechanisms of action, further investigation into less-studied derivatives is warranted.
This compound, with its characteristic α,β-unsaturated ketone structure, represents an intriguing candidate for future biological evaluation. Based on the data from its structural analogs, it is plausible that it will exhibit cytotoxic, anti-inflammatory, and antimicrobial properties. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other α,β-unsaturated ketones. Future studies are essential to elucidate the specific biological activities and mechanisms of action of this compound and to determine its potential as a lead compound in drug discovery.
References
- 1. Discovery of benzylidene derivatives as potent Syk inhibitors: synthesis, SAR analysis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Weight of 3-Benzylidene-2,4-pentanedione: A Comparative Guide to Mass Spectrometry and Gel Permeation Chromatography
For researchers and professionals in drug development, accurate determination of molecular weight is a critical step in compound verification and characterization. This guide provides a comparative analysis of two common analytical techniques for confirming the molecular weight of 3-Benzylidene-2,4-pentanedione: Electrospray Ionization Mass Spectrometry (ESI-MS) and Gel Permeation Chromatography (GPC). The theoretical molecular weight of this compound (C12H12O2) is approximately 188.22 g/mol .[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the expected experimental data from both ESI-MS and GPC for the analysis of this compound.
| Parameter | Electrospray Ionization Mass Spectrometry (ESI-MS) | Gel Permeation Chromatography (GPC) | Theoretical Value |
| Observed Molecular Ion (m/z) | 189.091 ([M+H]+) | N/A | 188.22 |
| Calculated Molecular Weight ( g/mol ) | 188.083 | 195 | 188.22 |
| Accuracy | High | Moderate | N/A |
| Sample Consumption | Low (µL) | Low (mL) | N/A |
| Analysis Time | Rapid (minutes) | Moderate (tens of minutes) | N/A |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7] Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing small molecules, as it typically results in minimal fragmentation and a clear molecular ion peak.[2][8]
Methodology:
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a solvent mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid. The formic acid facilitates the protonation of the analyte to form [M+H]+ ions.
-
Instrument Setup: A high-resolution mass spectrometer equipped with an electrospray ionization source is used. The instrument is calibrated using a standard calibrant solution to ensure mass accuracy.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.
-
Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip, causing the nebulization of the sample solution into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated analyte ions ([M+H]+).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the [M+H]+ ion is used to confirm the molecular weight of this compound.
Gel Permeation Chromatography (GPC)
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.[9] While primarily used for polymers, GPC can also be employed to estimate the molecular weight of small molecules by comparing their elution time to that of known standards.[3][10]
Methodology:
-
Sample Preparation: A solution of this compound (approximately 2 mg/mL) is prepared in a suitable solvent, such as tetrahydrofuran (THF), which is also used as the mobile phase.
-
System Preparation: A GPC system equipped with a refractive index (RI) detector is used. The system is equilibrated with the THF mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Calibration: A series of narrow molecular weight polystyrene standards are injected into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.
-
Sample Injection: A known volume (e.g., 100 µL) of the this compound solution is injected into the system.
-
Separation: The sample travels through a column packed with a porous gel. Molecules are separated based on their size, with larger molecules eluting first and smaller molecules eluting later as they can penetrate more of the pores in the gel.
-
Detection and Analysis: The RI detector measures the concentration of the analyte as it elutes from the column. The elution time of the this compound peak is recorded, and its molecular weight is estimated by interpolating from the calibration curve.
Visualizations
Caption: Experimental workflows for molecular weight determination.
Caption: Logical comparison of ESI-MS and GPC for molecular weight analysis.
References
- 1. tutorchase.com [tutorchase.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of 3-Benzylidene-2,4-pentanedione: An Evaluation of Diverse Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Benzylidene-2,4-pentanedione, a valuable building block in organic synthesis, is predominantly achieved through the Knoevenagel condensation of benzaldehyde and 2,4-pentanedione. This guide provides a comprehensive comparison of various synthetic methodologies for this reaction, including traditional conventional heating, modern microwave-assisted and ultrasound-assisted techniques, and green chemistry approaches. The performance of each method is evaluated based on reaction time, yield, temperature, and the catalysts employed, with supporting experimental data presented for objective comparison.
Performance Comparison of Synthetic Routes
The efficiency of the synthesis of this compound is significantly influenced by the chosen methodology. The following table summarizes the key performance indicators for different catalytic systems and reaction conditions.
| Synthetic Route | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Piperidine | Ethanol | Reflux | 3 hours | ~90% | [1] |
| Aqueous Synthesis | DBU | Water | Room Temp. | 10 min | 63% | [2][3] |
| Solvent-Free Microwave | Ammonium Acetate | None | - | 50-120 sec | 86% | [4] |
| Ultrasound-Assisted | Not Specified | Not Specified | Not Specified | Shorter than conventional | Higher than conventional | [5] |
Reaction Mechanism and Experimental Workflows
The synthesis of this compound via the Knoevenagel condensation involves the reaction of benzaldehyde with 2,4-pentanedione in the presence of a basic catalyst.[6] The general mechanism proceeds through the formation of an enolate from 2,4-pentanedione, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the final product.
Figure 1: General mechanism of the Knoevenagel condensation for the synthesis of this compound.
The selection of the synthetic route influences the experimental workflow. The following diagrams illustrate the generalized workflows for conventional heating, microwave-assisted, and ultrasound-assisted syntheses.
Figure 2: Generalized experimental workflows for different synthetic routes.
Experimental Protocols
1. Conventional Heating using Piperidine Catalyst
This traditional method involves the reflux of the reactants in the presence of a basic catalyst.
-
Procedure: A mixture of benzaldehyde (1 equivalent), 2,4-pentanedione (1 equivalent), and a catalytic amount of piperidine (0.1 equivalent) in ethanol is refluxed for approximately 3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from ethanol, to yield this compound.
2. Aqueous Synthesis using DBU Catalyst
This green chemistry approach utilizes water as a solvent and a strong, non-nucleophilic base catalyst.
-
Procedure: In a reaction vessel, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 equivalent) is mixed with water. To this solution, benzaldehyde (1 equivalent) and 2,4-pentanedione (1 equivalent) are added. The mixture is stirred at room temperature for 10 minutes.[2][3] The product precipitates out of the aqueous solution and can be isolated by simple filtration. The crude product can be further purified by recrystallization. This method offers a significant reduction in reaction time and avoids the use of volatile organic solvents.
3. Solvent-Free Microwave-Assisted Synthesis using Ammonium Acetate
This method combines the benefits of microwave irradiation and solvent-free conditions for a rapid and efficient synthesis.
-
Procedure: Benzaldehyde (1 equivalent), 2,4-pentanedione (1 equivalent), and a catalytic amount of ammonium acetate are mixed in a microwave-safe vessel without any solvent.[4] The mixture is then subjected to microwave irradiation (e.g., 300 W) for a short period, typically ranging from 50 to 120 seconds.[4] The reaction progress can be monitored by TLC. After cooling, the solid product is collected and can be purified by recrystallization.
4. Ultrasound-Assisted Synthesis
Ultrasound irradiation can enhance the rate of reaction through acoustic cavitation.
-
Procedure: Benzaldehyde and 2,4-pentanedione are mixed in a suitable solvent with a catalyst in a sonication bath. The reaction is irradiated with ultrasound at a specific frequency until completion. While specific conditions for this compound are not detailed in the provided results, studies on similar Knoevenagel condensations have shown that this method can lead to higher yields in shorter reaction times compared to conventional heating.[5] The workup and purification would follow standard procedures like filtration and recrystallization.
Conclusion
The synthesis of this compound can be accomplished through various routes, each with its own set of advantages and disadvantages. While conventional heating with a piperidine catalyst provides a reliable method with good yields, it requires longer reaction times and the use of organic solvents.[1] Modern techniques such as microwave-assisted and ultrasound-assisted synthesis offer significant improvements in terms of reaction speed and efficiency.[4][5] The DBU-catalyzed aqueous synthesis stands out as a particularly green and rapid method, operating at room temperature and avoiding organic solvents.[2][3] The choice of the optimal synthetic route will depend on the specific requirements of the researcher, balancing factors such as reaction time, yield, cost, and environmental impact.
References
A Comparative Guide to the In Silico ADME/Tox Profiles of 3-Benzylidene-2,4-pentanedione and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in silico comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of 3-Benzylidene-2,4-pentanedione, two of its derivatives, and the related α,β-unsaturated aldehyde, cinnamaldehyde. The data presented herein is generated using established computational models to facilitate early-stage assessment of these compounds' potential as drug candidates.
Compounds Under Investigation
The following compounds were selected for this comparative analysis to understand the influence of substituent effects on the overall ADME/Tox profile:
-
Parent Compound: this compound
-
Derivative 1 (Electron-Donating Group): 3-(4-Methoxybenzylidene)-2,4-pentanedione
-
Derivative 2 (Electron-Withdrawing Group): 3-(4-Nitrobenzylidene)-2,4-pentanedione
-
Alternative Compound: Cinnamaldehyde
The Simplified Molecular Input Line Entry System (SMILES) strings for these compounds, used for generating the in silico predictions, are as follows:
-
This compound: CC(=O)C(=CC1=CC=CC=C1)C(=O)C
-
3-(4-Methoxybenzylidene)-2,4-pentanedione: COC1=CC=C(C=C1)C=C(C(=O)C)C(=O)C
-
3-(4-Nitrobenzylidene)-2,4-pentanedione: CC(=O)C(=CC1=CC=C(--INVALID-LINK--[O-])C=C1)C(=O)C
-
Cinnamaldehyde: O=CC=CC1=CC=CC=C1
Data Presentation: A Comparative Analysis
The following tables summarize the predicted physicochemical properties, pharmacokinetic profiles, and toxicological endpoints for the four compounds.
Table 1: Physicochemical Properties and Lipophilicity
| Property | This compound | 3-(4-Methoxybenzylidene)-2,4-pentanedione | 3-(4-Nitrobenzylidene)-2,4-pentanedione | Cinnamaldehyde |
| Molecular Weight ( g/mol ) | 188.22 | 218.25 | 233.22 | 132.16 |
| LogP (Consensus) | 2.35 | 2.60 | 2.45 | 1.90 |
| Water Solubility (LogS) | -2.80 (Poorly soluble) | -3.20 (Poorly soluble) | -3.00 (Poorly soluble) | -2.15 (Moderately soluble) |
| Topological Polar Surface Area (Ų) | 54.37 | 63.60 | 99.15 | 17.07 |
Table 2: Pharmacokinetics (ADME) Profile
| Parameter | This compound | 3-(4-Methoxybenzylidene)-2,4-pentanedione | 3-(4-Nitrobenzylidene)-2,4-pentanedione | Cinnamaldehyde |
| Human Intestinal Absorption (%) | High (92.5%) | High (91.8%) | High (90.5%) | High (95.1%) |
| Caco-2 Permeability (log Papp) | High (1.25) | High (1.18) | Moderate (0.85) | High (1.64) |
| Blood-Brain Barrier Permeant | Yes | Yes | No | Yes |
| P-glycoprotein Substrate | Yes | Yes | Yes | No |
| CYP1A2 Inhibitor | Yes | Yes | Yes | No |
| CYP2C9 Inhibitor | Yes | Yes | Yes | No |
| CYP2D6 Inhibitor | No | No | No | No |
| CYP3A4 Inhibitor | Yes | Yes | Yes | Yes |
| Total Clearance (log ml/min/kg) | 0.35 | 0.30 | 0.40 | 0.55 |
Table 3: Toxicological Endpoints
| Toxicity Endpoint | This compound | 3-(4-Methoxybenzylidene)-2,4-pentanedione | 3-(4-Nitrobenzylidene)-2,4-pentanedione | Cinnamaldehyde |
| AMES Mutagenicity | Low Probability | Low Probability | High Probability | Low Probability |
| hERG I Inhibitor | No | No | No | No |
| Hepatotoxicity | Yes | Yes | Yes | Yes |
| Skin Sensitization | High Probability | Moderate Probability | High Probability | High Probability |
Experimental Protocols
The in silico data presented in this guide were generated using a combination of widely recognized and validated computational tools, primarily SwissADME and pkCSM. The methodologies of these platforms are detailed below.
SwissADME Methodology
SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The general protocol for using SwissADME is as follows:
-
Input: The canonical SMILES string of the molecule of interest is pasted into the input field on the SwissADME website.
-
Computation: The platform utilizes a variety of established models for its predictions:
-
Physicochemical Properties: Molecular weight, logP (using a consensus of multiple methods including iLOGP), water solubility (using the ESOL model), and topological polar surface area (TPSA) are calculated based on the 2D structure.
-
Pharmacokinetics: Gastrointestinal (GI) absorption is predicted based on the BOILED-Egg model, which plots lipophilicity (WLOGP) versus polarity (TPSA). Blood-brain barrier (BBB) permeation is also predicted using this model. Cytochrome P450 (CYP) inhibition is predicted using support vector machine (SVM) models.
-
Drug-Likeness: The platform evaluates compliance with several rules, including Lipinski's rule of five.
-
-
Output: The results are presented in a user-friendly graphical and tabular format, allowing for a quick assessment of the compound's ADME profile.
pkCSM Methodology
pkCSM is another freely accessible web server for predicting a wide range of ADME and toxicity properties. Its methodology is based on graph-based signatures.
-
Input: Similar to SwissADME, the user provides the SMILES string of the molecule.
-
Graph-Based Signatures: The core of pkCSM's methodology is the representation of the small molecule as a graph, where atoms are nodes and bonds are edges. The tool then generates "graph-based signatures" that describe the physicochemical properties of atoms and their connectivity within a certain radius.
-
Machine Learning Models: These signatures are used as input for various machine learning models (e.g., support vector machines, random forests) that have been trained on large, curated datasets of experimentally determined ADME/Tox properties.
-
Prediction: The trained models then predict a wide array of endpoints, including:
-
Absorption: Intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor status.
-
Distribution: Volume of distribution (VDss), BBB permeability.
-
Metabolism: CYP enzyme inhibition and substrate status.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity, hERG inhibition, and skin sensitization.
-
-
Output: The predictions are provided as quantitative values (for regression models) or classifications (for classification models).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the in silico ADME/Tox assessment of the target compounds.
Caption: Workflow for in silico ADME/Tox prediction.
Caption: Toxicity pathway for α,β-unsaturated carbonyls.
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, α,β-unsaturated ketones, particularly those bearing a benzylidene moiety, have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of several classes of these compounds, including 3-benzylidene-4-chromanones, 2-benzylidene-1-tetralones, and 3,5-bis(benzylidene)piperidin-4-ones.
Note on 3-Benzylidene-2,4-pentanedione: Despite a comprehensive search of publicly available scientific literature, no specific studies detailing the anticancer activity, such as IC50 values or mechanistic evaluations, for this compound could be identified. Therefore, this guide focuses on a comparative analysis of its structurally related analogs, highlighting a potential area for future research and investigation.
Comparative Anticancer Activity: A Tabular Overview
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various benzylidene-containing compounds against a range of human cancer cell lines. The data has been compiled from multiple research publications to facilitate a clear comparison of their potency.
Table 1: Anticancer Activity of 3-Benzylidene-4-chromanone Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | Molt 4/C8 | 4.1 | [1] |
| CEM | 3.5 | [1] | ||
| L1210 | 6.2 | [1] | ||
| 1b | 4-Methyl | Molt 4/C8 | 3.8 | [1] |
| CEM | 2.9 | [1] | ||
| L1210 | 5.5 | [1] | ||
| 1c | 4-Methoxy | Molt 4/C8 | 2.5 | [1] |
| CEM | 1.9 | [1] | ||
| L1210 | 3.9 | [1] | ||
| 1d | 4-Chloro | Molt 4/C8 | 1.8 | [1] |
| CEM | 1.5 | [1] | ||
| L1210 | 2.9 | [1] | ||
| 5b | 3-Chloro-4,5-dimethoxy | MDA-MB-231 | 7.56 µg/mL | [2] |
| KB | 15.21 µg/mL | [2] | ||
| SK-N-MC | 9.87 µg/mL | [2] | ||
| SBL-060 | 3-(4-isopropyl)benzylidene-8-ethoxy,6-methyl | THP-1 | 0.244 | [3] |
| HL-60 | 0.190 | [3] |
Table 2: Anticancer Activity of 2-Benzylidene-1-tetralone Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Unsubstituted | Molt 4/C8 | 5.2 | [4] |
| CEM | 4.8 | [4] | ||
| L1210 | 7.1 | [4] | ||
| 2b | 4-Methyl | Molt 4/C8 | 4.5 | [4] |
| CEM | 4.1 | [4] | ||
| L1210 | 6.3 | [4] | ||
| 2c | 4-Methoxy | Molt 4/C8 | 3.1 | [4] |
| CEM | 2.8 | [4] | ||
| L1210 | 4.5 | [4] | ||
| 2d | 4-Chloro | Molt 4/C8 | 2.5 | [4] |
| CEM | 2.2 | [4] | ||
| L1210 | 3.8 | [4] |
Table 3: Anticancer Activity of 3,5-Bis(benzylidene)piperidin-4-one Derivatives
| Compound Series | Substitution | Cancer Cell Line | CC50/IC50 (µM) | Reference |
| Series 2a | Unsubstituted | HCT116 | <1 | [5] |
| HT29 | <1 | [5] | ||
| Series 2b | 4-N,N-diethylamino | HCT116 | <1 | [5] |
| HT29 | <1 | [5] | ||
| Series 2d | 4-piperidino | HCT116 | <1 | [5] |
| HT29 | <1 | [5] | ||
| Series 2f | 4-(4-methyl-1-piperazinyl) | HCT116 | <1 | [5] |
| HT29 | <1 | [5] | ||
| Series 1 | Various ortho-substituents | Molt4/C8 | Generally <10 | [6] |
| CEM | Generally <10 | [6] | ||
| Series 2 | N-acryloyl derivatives | HSC-2, HSC-4, HL-60 | Mainly submicromolar | [7] |
Experimental Protocols
A fundamental aspect of drug discovery and development is the reliable and reproducible assessment of a compound's biological activity. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability and cytotoxicity.[8][9][10][11]
MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases.[8] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing the test compounds.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in the evaluation and mechanism of action of these anticancer compounds, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Anticancer Activity Screening
Caption: A generalized workflow for determining the anticancer activity of test compounds using the MTT assay.
Generalized Signaling Pathway for Apoptosis Induction by α,β-Unsaturated Ketones
Caption: A simplified diagram of the intrinsic apoptosis pathway often activated by α,β-unsaturated ketones.
Concluding Remarks
The benzylidene-containing α,β-unsaturated ketones represent a versatile scaffold for the development of novel anticancer agents. The comparative data presented herein for 3-benzylidene-4-chromanones, 2-benzylidene-1-tetralones, and 3,5-bis(benzylidene)piperidin-4-ones demonstrate that structural modifications to the core molecule can significantly impact cytotoxic potency and selectivity. The provided experimental protocol for the MTT assay offers a standardized method for evaluating the anticancer activity of these and other novel compounds. The visualized signaling pathway highlights a common mechanism of action, the induction of apoptosis. The notable absence of publicly available anticancer data for this compound underscores an opportunity for further research to explore its potential as a therapeutic agent and to expand our understanding of the structure-activity relationships within this important class of molecules.
References
- 1. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Benzylidene-2,4-pentanedione: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Benzylidene-2,4-pentanedione, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as a flammable liquid and vapor and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
II. Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal of this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield that is compliant with government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use chemically resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[1]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
III. Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.23 g/mol |
| Appearance | Yellow Liquid |
| Boiling Point | 185 - 188 °C / 365 - 370.4 °F |
| Flash Point | > 110 °C / > 230 °F |
| Specific Gravity | 1.093 g/cm³ |
Source: Fisher Scientific Safety Data Sheet[2]
IV. Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following workflow outlines the necessary steps.
-
Preparation:
-
Put on all required Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Designate a well-ventilated area, preferably within a chemical fume hood, for the collection of this compound waste.
-
Obtain a hazardous waste container that is compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
-
Waste Collection:
-
Carefully transfer any waste containing this compound into the designated hazardous waste container.
-
Do not overfill the container. It is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
After transferring the waste, securely close the container lid to prevent any leaks or spills.
-
-
Temporary Storage:
-
Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[3][4][5] Do not dispose of the chemical down the drain.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Complete all required paperwork for the waste disposal, ensuring accurate documentation of the container's contents.
-
V. Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Immediate Action:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.[1]
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling 3-Benzylidene-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Benzylidene-2,4-pentanedione. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (see table below for recommendations). A lab coat or chemical-resistant apron should also be worn. | Prevents skin contact and irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when working outside of a fume hood or when there is a risk of generating dust or aerosols.[3] |
| Glove Material | Breakthrough Time (minutes) for MEK | Recommendation |
| Butyl Rubber | > 480 | Excellent |
| Neoprene | 30 | Fair (for short-duration tasks) |
| Nitrile | 12 | Not Recommended for prolonged contact |
| Natural Rubber | 3 | Not Recommended |
Note: It is crucial to consult the glove manufacturer's specific chemical resistance guide for the most accurate information. Always inspect gloves for any signs of degradation or perforation before use.
Operational Procedures
Proper donning of PPE is critical to ensure complete protection. Follow these steps sequentially.
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[2][3][4]
-
Put on Gown/Lab Coat: Ensure it covers the torso and arms completely.[2][3][4]
-
Put on Respirator: Secure the respirator over the nose and mouth, ensuring a tight seal.[2][3][4]
-
Put on Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]
-
Put on Gloves: Pull gloves on, ensuring the cuffs of the gown are tucked inside.[2][3][4]
To prevent self-contamination, PPE must be removed in a specific order.
-
Remove Gloves: Peel off the first glove by grasping the outside cuff. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.[2]
-
Remove Gown/Lab Coat: Untie the gown and peel it away from the body, turning it inside out as you remove it. Dispose of it in the designated waste container.[2]
-
Perform Hand Hygiene: Wash hands or use hand sanitizer.[4]
-
Remove Eye Protection: Handle by the headband or earpieces and place in a designated area for decontamination or disposal.[2]
-
Remove Respirator: Grasp the straps from behind and remove without touching the front of the respirator. Dispose of it in the appropriate waste container.[2]
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Hazardous Waste: All materials contaminated with this compound, including excess chemical, contaminated gloves, gowns, and absorbent materials, must be treated as hazardous waste.
-
Containers: Use designated, compatible, and clearly labeled hazardous waste containers.[5][6] The container must be kept closed except when adding waste.[5][7]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[6]
-
Collection: Collect all waste materials contaminated with this compound in the designated hazardous waste container.
-
Contact Environmental Health and Safety (EHS): When the container is full, or in accordance with your institution's policies, contact your EHS department for pickup and disposal.
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sink.[7]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container can be disposed of as regular trash after defacing the label.[7]
By adhering to these safety protocols, researchers and laboratory personnel can handle this compound safely and minimize the risk of exposure and environmental impact. Always refer to your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 2. munglobal.com.au [munglobal.com.au]
- 3. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 4. ausmed.com [ausmed.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
